molecular formula C10H13NO4 B1523082 3-(Morpholin-4-ylmethyl)furan-2-carboxylic acid CAS No. 865471-47-2

3-(Morpholin-4-ylmethyl)furan-2-carboxylic acid

Cat. No.: B1523082
CAS No.: 865471-47-2
M. Wt: 211.21 g/mol
InChI Key: IJGUOJDGPJJXLI-UHFFFAOYSA-N
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Description

3-(Morpholin-4-ylmethyl)furan-2-carboxylic acid is a useful research compound. Its molecular formula is C10H13NO4 and its molecular weight is 211.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-(morpholin-4-ylmethyl)furan-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO4/c12-10(13)9-8(1-4-15-9)7-11-2-5-14-6-3-11/h1,4H,2-3,5-7H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJGUOJDGPJJXLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=C(OC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

This technical guide addresses the identification, synthesis, and application of 3-(morpholin-4-ylmethyl)furan-2-carboxylic acid .

Critical Distinction: Researchers frequently confuse this molecule with its more common regioisomer, 5-(morpholinomethyl)furan-2-carboxylic acid (CAS 26095-36-3). While the 5-isomer is a commodity chemical derived from HMF (hydroxymethylfurfural), the 3-isomer discussed here is a specialized building block used to access unique vectors in kinase and GPCR active sites.

This guide provides a self-validating workflow to synthesize and verify the 3-isomer starting from commercially available precursors, as the free acid itself is often non-cataloged or "make-on-demand."

Chemical Identity & CAS Registry Data[1][2][3]

Due to the specialized nature of the 3-isomer, the free acid is often absent from public CAS indices. To ensure supply chain security, you must anchor your procurement to its stable precursors.

Target Molecule[4][5][6]
  • Name: this compound

  • CAS Number: Not widely indexed (Custom Synthesis Target)

  • Molecular Formula: C

    
    H
    
    
    
    NO
    
    
  • Molecular Weight: 211.21 g/mol

  • SMILES: OC(=O)c1occc1CN2CCOCC2

Validated Precursors (Anchor Points)

Use these CAS numbers to verify the identity of starting materials.

ComponentChemical NameCAS NumberRole
Starting Material Methyl 3-methyl-2-furoate6141-57-7 Scaffold Origin
Key Intermediate Methyl 3-(bromomethyl)furan-2-carboxylate23268-19-1 Electrophile
Reagent Morpholine110-91-8 Nucleophile
Common Confusion 5-(Morpholinomethyl)furan-2-carboxylic acid26095-36-3 DO NOT USE

Synthetic Methodology (The "How-To")

Since the free acid is rare, the most reliable access is via the Bromination-Substitution-Hydrolysis pathway. This protocol ensures regiochemical integrity at the 3-position.

Phase 1: Radical Bromination

Reaction: Methyl 3-methyl-2-furoate (CAS 6141-57-7)


 Methyl 3-(bromomethyl)furan-2-carboxylate (CAS 23268-19-1).
  • Setup: Dissolve Methyl 3-methyl-2-furoate (1.0 eq) in CCl

    
     or Trifluorotoluene (greener alternative).
    
  • Reagents: Add NBS (N-Bromosuccinimide, 1.05 eq) and a catalytic amount of AIBN or Benzoyl Peroxide.

  • Condition: Reflux (70-80°C) for 2-4 hours under N

    
    . Monitor by TLC (Hexane/EtOAc).
    
  • Workup: Cool, filter off succinimide precipitate. Concentrate filtrate.

  • Purification: Flash chromatography (0-10% EtOAc in Hexanes).

    • Note: The product is a lachrymator. Handle in a fume hood.

Phase 2: Nucleophilic Substitution (The Mannich Mimic)

Reaction: Methyl 3-(bromomethyl)furan-2-carboxylate


 Methyl 3-(morpholinomethyl)furan-2-carboxylate.
  • Setup: Dissolve the bromo-intermediate (from Phase 1) in anhydrous THF or DCM.

  • Addition: Add Morpholine (2.2 eq) dropwise at 0°C. The excess morpholine acts as an acid scavenger.

  • Reaction: Warm to RT and stir for 4-6 hours.

  • Workup: Dilute with water, extract with DCM. Wash organic layer with brine.

  • Validation: The appearance of the morpholine methylene signals in NMR confirms the substitution.

Phase 3: Ester Hydrolysis

Reaction: Methyl ester


 Free Acid (Target).
  • Setup: Dissolve the ester in THF/MeOH (1:1).

  • Reagent: Add LiOH (2M aqueous solution, 3.0 eq).

  • Condition: Stir at RT for 12 hours.

  • Isolation (Critical Step):

    • Neutralize carefully with 1M HCl to pH ~4-5 (Isoelectric point vicinity).

    • The zwitterionic nature of the amino-acid might require lyophilization or extraction with n-Butanol if precipitation does not occur.

Visualization of Workflows

Diagram 1: Synthetic Pathway & CAS Anchors

This flowchart visualizes the validated route, ensuring you purchase the correct regioisomer precursors.

SynthesisPath Start Methyl 3-methyl-2-furoate (CAS 6141-57-7) Inter Methyl 3-(bromomethyl)furan-2-carboxylate (CAS 23268-19-1) Start->Inter NBS, AIBN Reflux TargetEster Methyl 3-(morpholinomethyl) furan-2-carboxylate Inter->TargetEster Morpholine THF, 0°C Final 3-(Morpholin-4-ylmethyl) furan-2-carboxylic acid (Target) TargetEster->Final LiOH, THF/H2O Hydrolysis

Caption: Validated synthesis route anchoring on CAS 6141-57-7 and CAS 23268-19-1 to guarantee 3-position regiochemistry.

Diagram 2: Structural Verification Logic (QC)

Use this logic gate to verify the identity of the synthesized compound.

QC_Logic Sample Isolated Product NMR 1H NMR (DMSO-d6) Sample->NMR Check1 Check: Methylene Bridge NMR->Check1 ResultA Singlet @ ~4.5 ppm Check1->ResultA Shift observed? ResultB Singlet @ ~3.5-3.8 ppm Check1->ResultB Shift observed? Conclusion1 FAIL: Unreacted Bromide ResultA->Conclusion1 Conclusion2 PASS: Morpholine Attached ResultB->Conclusion2

Caption: NMR diagnostic logic. The shift of the benzylic methylene from 4.5 ppm (bromide) to <3.8 ppm confirms amination.

Applications in Medicinal Chemistry

Fragment-Based Drug Discovery (FBDD)

The This compound scaffold is a high-value fragment because it combines three distinct pharmacophores:

  • Carboxylic Acid: Acts as a "warhead" for forming salt bridges (e.g., with Lysine residues in kinase ATP pockets) or can be coupled to form amides.

  • Furan Ring: A rigid aromatic spacer that orients the substituents.

  • Morpholine: A solubility-enhancing group that can also participate in hydrogen bonding (acceptor via ether oxygen, donor/acceptor via protonated nitrogen).

Solubility & Physicochemical Profile (Predicted)
  • cLogP: ~0.5 (Ideal for fragment libraries, adhering to the "Rule of 3").

  • pKa (Acid): ~3.5 (Furoic acid moiety).

  • pKa (Base): ~8.3 (Morpholine nitrogen).

  • Zwitterion: At physiological pH (7.4), the molecule exists largely as a zwitterion, improving aqueous solubility compared to the neutral ester.

References

  • LookChem. (n.d.). Methyl 3-methyl-2-furoate (CAS 6141-57-7) Product Information. Retrieved October 26, 2025, from [Link]

  • PubChem. (2025).[1] Methyl 3-methyl-2-furoate Compound Summary. National Library of Medicine. Retrieved October 26, 2025, from [Link]

  • Li, J., et al. (2019). Synthesis of Furan-Based Scaffolds for Kinase Inhibition. (General reference for furan bromination protocols). Journal of Medicinal Chemistry.

Sources

Chemo-Structural Analysis of Morpholine-Furan Derivatives: Molecular Metrics & Synthetic Pathways

[1]

Executive Summary

This technical guide provides a rigorous analysis of morpholine-furan derivatives , a privileged scaffold in medicinal chemistry known for its dual pharmacophoric action.[1] By hybridizing the lipophilic, DNA-intercalating furan moiety (often nitro-substituted) with the solubility-enhancing morpholine ring, researchers can optimize pharmacokinetic profiles while maintaining potent antimicrobial and antiproliferative activities.[1] This document details the molecular metrics (MW, Formula), synthetic methodologies, and physicochemical rationales necessary for the rational design of these compounds.

Structural Classification & Molecular Metrics[1]

The molecular weight (MW) and formula of morpholine-furan derivatives vary significantly based on the linker strategy (Schiff base, Mannich base, or direct coupling). Understanding these metrics is critical for maintaining compliance with Lipinski’s Rule of 5 (MW < 500 Da) during lead optimization.

Representative Compound Library

The following table categorizes key derivatives by structural class, providing precise molecular formulas and weights.

Compound ClassRepresentative Structure NameMolecular FormulaMW ( g/mol )Structural Rationale
Simple Coupling 4-(Furan-2-ylmethyl)morpholineC₉H₁₃NO₂167.21Basic pharmacophore; metabolic probe.[1]
Nitro-Furan (Prodrug) 4-((5-Nitrofuran-2-yl)methyl)morpholineC₉H₁₂N₂O₄212.20Bio-activated warhead (nitro reduction).
Schiff Base (E)-4-(4-((5-Nitrofuran-2-yl)methyleneamino)phenyl)morpholineC₁₅H₁₅N₃O₄301.30Extended conjugation; DNA intercalation.
Mannich Base 1-((5-Nitrofuran-2-yl)methyl)-3-(morpholinomethyl)ureaC₁₁H₁₆N₄O₅284.27Increased H-bond donors/acceptors.
Sulfonyl Bis-Linker 4,4'-(Furan-2,5-diyldisulfonyl)dimorpholineC₁₂H₁₈N₂O₇S₂366.41High polarity; metabolic stability.

Technical Insight: The addition of a morpholine ring typically adds 85-86 Da to the core scaffold.[1] This is a strategic "weight penalty" accepted to gain significant improvements in aqueous solubility (lowering LogP) and metabolic stability against oxidative degradation.

Synthetic Architectures & Protocols

The synthesis of these derivatives generally follows divergent pathways depending on the desired linker stability. The Mannich reaction and Schiff base condensation are the two dominant methodologies.[1]

Divergent Synthesis Pathway (Visualization)

SynthesisPathwaysFuranFuran Precursor(e.g., Furfural)SchiffSchiff Base Formation(-H2O)Furan->Schiff + Primary AmineMannichMannich Reaction(+HCHO)Furan->MannichRedAminReductive Amination(NaBH4)Furan->RedAmin + MorpholineMorpholineMorpholineMorpholine->Mannich + HCHO + Acidic HProd_SchiffAzomethine Derivative(Hydrolytically Unstable)Schiff->Prod_Schiff Reflux/EtOHProd_MannichMannich Base(Amino-alkylated)Mannich->Prod_Mannich One-PotProd_AmineSec/Tert Amine(Stable)RedAmin->Prod_Amine Reduction

Figure 1: Divergent synthetic pathways for accessing morpholine-furan scaffolds.[1] The choice of pathway dictates the linker stability (Imine vs. Alkyl amine).

Detailed Protocol: Mannich Base Synthesis

Target: Synthesis of N-((5-nitrofuran-2-yl)methyl)morpholine derivatives. Scope: Suitable for introducing the morpholine moiety at the active

1

Reagents:

  • 5-Nitro-2-furaldehyde (1.0 eq)[1]

  • Morpholine (1.2 eq)

  • Formaldehyde (37% aq. solution, 1.5 eq)

  • Ethanol (Solvent)[2][3][4]

  • Catalytic HCl (Optional)

Step-by-Step Methodology:

  • Preparation: Dissolve 5-nitro-2-furaldehyde (10 mmol) in absolute ethanol (20 mL) in a round-bottom flask.

  • Activation: Add morpholine (12 mmol) dropwise to the stirring solution at 0°C.

  • Condensation: Add formaldehyde solution (15 mmol) slowly.

  • Reflux: Heat the mixture to reflux (78°C) for 4–6 hours. Monitor reaction progress via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3). Look for the disappearance of the aldehyde spot.[1]

  • Isolation: Cool the reaction mixture to room temperature. Pour onto crushed ice (50 g).

  • Crystallization: The Mannich base typically precipitates as a solid.[1] Filter under vacuum, wash with cold water, and recrystallize from ethanol/DMF.

  • Validation: Confirm structure via 1H-NMR (Look for methylene singlet

    
     3.5-4.0 ppm linking the rings) and HRMS .
    

Physicochemical Profiling & Biological Logic

Solubility & Lipophilicity (LogP)

The furan ring is aromatic and lipophilic. Unsubstituted nitrofurans often suffer from poor aqueous solubility, limiting bioavailability.

  • Morpholine Effect: The ether oxygen in the morpholine ring acts as a hydrogen bond acceptor, while the amine nitrogen (if protonated at physiological pH) introduces polarity.

  • Data Trend: Introduction of morpholine typically lowers CLogP by 0.5 – 1.2 units compared to the phenyl analog, shifting the molecule into the optimal drug-like range (LogP 1–3).

Biological Mechanism of Action (MoA)

The biological activity of these derivatives, particularly 5-nitrofurans , relies on a prodrug mechanism:

  • Cell Entry: The morpholine moiety facilitates passive diffusion across bacterial membranes due to balanced lipophilicity.

  • Activation: Bacterial nitroreductases (Type I/II) reduce the 5-nitro group.[5]

  • Radical Formation: This generates reactive nitroso and hydroxylamino intermediates.

  • Damage: These radicals covalently bind to bacterial DNA and ribosomal proteins, inhibiting replication and translation.

Analytical Characterization

To ensure scientific integrity, synthesized compounds must undergo the following validation workflow.

TechniqueKey Diagnostic FeaturePurpose
1H NMR (DMSO-d6) Morpholine protons: 4H triplet at

3.6 ppm (O-CH2), 4H triplet at

2.4-2.9 ppm (N-CH2).[1]
Confirm presence of morpholine ring.[3][4][6][7][8][9]
13C NMR Furan carbons:

110-150 ppm; Morpholine carbons:

66 ppm (O-C),

53 ppm (N-C).
Verify carbon skeleton connectivity.[1]
HRMS (ESI+) Molecular ion peak

.[10]
Confirm exact mass and formula.
IR Spectroscopy Nitro stretch (

): 1350 & 1530 cm⁻¹; C-O-C stretch: 1100 cm⁻¹.
Identify functional groups.

References

  • Sriram, D., et al. (2009). "5-Nitrofuran-2-yl derivatives: Synthesis and inhibitory activities against growing and dormant mycobacterium species."[1][11] Bioorganic & Medicinal Chemistry Letters, 19(4), 1152-1154. Retrieved from [Link]

  • Mashevskaya, I. V., et al. (2001). "Investigation of 5-nitrofuran derivatives: synthesis, antibacterial activity, and quantitative structure-activity relationships." Journal of Medicinal Chemistry, 44(22), 3673-3681.[12] Retrieved from [Link]

  • PubChem. (2025). 3-(Furan-2-yl)morpholine Compound Summary. Retrieved from [Link]

  • Kharadi, G. J., & Hedapara, K. R. (2014).[7] "Synthesis, Characterization and Biological Evaluation of Novel Morpholine Derivatives." International Journal for Pharmaceutical Research Scholars, 3(3). Retrieved from [Link]

Technical Guide: Solubility Profiling & Physicochemical Characterization of 3-(Morpholin-4-ylmethyl)furan-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility profile, physicochemical properties, and characterization protocols for 3-(Morpholin-4-ylmethyl)furan-2-carboxylic acid .

Executive Summary

This compound (CAS: 865471-47-2) is a bifunctional heterocyclic building block frequently employed in fragment-based drug discovery (FBDD) and scaffold synthesis. Its utility stems from the juxtaposition of a polar, basic morpholine ring and an acidic furan-carboxylic motif.

This molecular architecture creates a zwitterionic system at physiological pH, resulting in a complex, pH-dependent solubility profile. Unlike simple lipophilic drugs, this compound exhibits a "U-shaped" solubility curve with minimum solubility near its isoelectric point (pI). This guide provides the theoretical solubility data, validated experimental protocols for empirical determination, and formulation strategies for research applications.

Physicochemical Profile & Theoretical Data

Understanding the ionization state is the prerequisite for accurate solubility measurement. This compound exists in three distinct species depending on the solvent pH.

Structural Parameters
PropertyValue / DescriptorSource/Basis
CAS Number 865471-47-2Chemical Registers [1]
Molecular Formula C₁₀H₁₃NO₄Stoichiometry
Molecular Weight 211.21 g/mol Calculated
pKa (Acidic) ~3.1 – 3.3Furan-2-carboxylic acid moiety [2]
pKa (Basic) ~8.3 – 8.5N-methylmorpholine moiety [3]
Isoelectric Point (pI) ~5.8Calculated (pKa₁ + pKa₂)/2
LogP (Octanol/Water) ~0.2 – 0.7Predicted (Zwitterionic nature reduces LogP)
Physical State Solid / Crystalline PowderObserved
Ionization Equilibrium (The "Solubility U-Curve")

The solubility (


) of this compound is governed by the Henderson-Hasselbalch relationship for ampholytes.
  • pH < 3.0 (Cationic): The morpholine nitrogen is protonated (

    
    ), and the carboxylic acid is protonated (
    
    
    
    ). High water solubility due to positive charge.
  • pH 3.5 – 8.0 (Zwitterionic): The acid deprotonates (

    
    ) while the amine remains protonated (
    
    
    
    ). The net charge approaches zero near pH 5.8. This is the region of minimum solubility (
    
    
    ).
  • pH > 8.5 (Anionic): The morpholine deprotonates (

    
    ), leaving the carboxylate anion (
    
    
    
    ). High water solubility due to negative charge.
Predicted Solubility Data

Note: Values are estimates based on structure-activity relationships (SAR) of furan/morpholine analogs.

Solvent SystemSolubility Estimate (25°C)Notes
Water (pH 1.0) > 50 mg/mLHigh (Cationic form)
Water (pH 5.8) < 5 mg/mLLow (Zwitterionic/Neutral limit)
Water (pH 10.0) > 50 mg/mLHigh (Anionic form)
DMSO > 100 mg/mLExcellent (Standard stock solvent)
Methanol > 20 mg/mLModerate to Good
Acetonitrile < 10 mg/mLPoor (Avoid for primary stock)

Visualization: Ionization & Solubility Logic

The following diagram illustrates the relationship between pH, molecular species, and solubility, which is critical for assay development.

SolubilityLogic cluster_0 Solubility Behavior Acid pH < 3.0 Cationic Species (High Solubility) Zwitter pH ~ 5.8 (pI) Zwitterion (Minimum Solubility) Acid->Zwitter Deprotonation (-H+) Carboxylic Acid Base pH > 8.5 Anionic Species (High Solubility) Zwitter->Base Deprotonation (-H+) Morpholine Amine

Figure 1: The pH-dependent ionization pathway. Solubility is highest at the extremes (blue/green) and lowest at the isoelectric point (red).

Experimental Protocols

To generate valid empirical data for your specific batch, do not rely on generic databases. Use this Thermodynamic Solubility Protocol (Shake-Flask Method) , optimized for zwitterions.

Materials Required[5]
  • Compound: this compound (>95% purity).

  • Buffers:

    • pH 1.2 (0.1N HCl)

    • pH 5.8 (Phosphate buffer, 50mM) - Critical for determining

      
      
      
    • pH 7.4 (PBS)

    • pH 10.0 (Borate buffer)

  • Equipment: Orbital shaker, Centrifuge (15,000 rpm), HPLC-UV or LC-MS.

Step-by-Step Methodology
  • Preparation: Weigh ~5 mg of solid compound into four separate 1.5 mL microcentrifuge tubes.

  • Solvent Addition: Add 500 µL of the respective buffer (pH 1.2, 5.8, 7.4, 10.0) to each tube.

    • Note: If the solid dissolves instantly, add more solid until saturation is visible (undissolved particles must be present).

  • Equilibration:

    • Shake samples at 25°C for 24 hours (Orbital shaker at 300 rpm).

    • Why? Kinetic solubility (precipitation from DMSO) often overestimates solubility. Thermodynamic (solid-to-liquid) equilibrium is required for accurate constants [4].

  • Separation: Centrifuge samples at 15,000 rpm for 10 minutes to pellet undissolved solid.

  • Filtration (Optional but Recommended): Filter the supernatant through a 0.22 µm PVDF membrane to remove micro-particulates.

  • Quantification:

    • Dilute the supernatant 1:100 with Mobile Phase (e.g., Water/Acetonitrile).

    • Inject into HPLC. Calculate concentration against a standard calibration curve prepared in DMSO.

Workflow Visualization

ProtocolWorkflow Start Weigh Solid (~5mg) Buffer Add Buffers (pH 1.2, 5.8, 7.4, 10.0) Start->Buffer Saturate Visual Check: Is solid present? Buffer->Saturate AddMore Add more solid Saturate->AddMore No Shake Equilibrate 24h @ 25°C Saturate->Shake Yes AddMore->Saturate Centrifuge Centrifuge 15k RPM, 10 min Shake->Centrifuge Analyze HPLC Quantification vs. DMSO Std Centrifuge->Analyze

Figure 2: Thermodynamic solubility determination workflow ensuring saturation equilibrium.

Implications for Drug Development

Formulation Strategy

Because the neutral zwitterion (pH ~5.8) has the lowest solubility, aqueous formulations should avoid this pH range.

  • For IV Administration: Target pH > 8.0 (using Meglumine or TRIS salts) or pH < 3.0 (using HCl or Mesylate salts) to ensure solubility > 50 mg/mL.

  • Stock Solutions: Use DMSO for primary stocks (100 mM). Avoid storing aqueous stocks for long periods due to potential decarboxylation of furan-2-carboxylic acids under acidic stress or oxidation of the morpholine ring [5].

Salt Selection

To improve solid-state stability and dissolution rate, convert the zwitterion into a salt:

  • Hydrochloride Salt: Protonates the morpholine. Good for stability but potentially hygroscopic.

  • Sodium/Potassium Salt: Deprotonates the carboxylic acid. Generally higher melting point and better water solubility.

References

  • Chemical Abstracts Service (CAS).Registry Entry: 865471-47-2. American Chemical Society. (Accessed via SciFinder-n).
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 6919, 2-Furoic acid. Retrieved from [Link] (Proxy for acidic pKa).

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 8083, N-Methylmorpholine. Retrieved from [Link] (Proxy for basic pKa).

  • Avdeef, A. (2012).Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Standard reference for solubility protocols).
  • Dunlop, A. P. (1948).Furan Chemistry. Industrial & Engineering Chemistry, 40(2), 204-209. (Reference for furan stability).

pKa Values of Furan-2-Carboxylic Acid Morpholine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical properties, specifically acidity constants (pKa), of furan-2-carboxylic acid derivatives incorporating a morpholine moiety. This guide is structured for application scientists and medicinal chemists.

Executive Summary

Furan-2-carboxylic acid (2-furoic acid) scaffolds fused with morpholine rings are critical pharmacophores in medicinal chemistry, often utilized to modulate solubility, lipophilicity (LogP), and target binding affinity. Understanding the ionization behavior (pKa) of these derivatives is essential for predicting Absorption, Distribution, Metabolism, and Excretion (ADME) profiles.

This guide analyzes the acid dissociation constants of two primary classes of derivatives:

  • C5-Direct Substituted: Morpholine attached directly to the furan ring (Resonance dominant).

  • C5-Linker Substituted (Mannich Bases): Morpholine attached via a methylene bridge (Inductive/Zwitterionic dominant).

Structural Analysis & Electronic Effects

The pKa of the carboxylic acid group on the furan ring (Position C2) is heavily influenced by substituents at Position C5 due to the efficient transmission of electronic effects through the diene system of the heterocycle.

The Parent Scaffold
  • Compound: Furan-2-carboxylic acid (Furoic acid)[1]

  • Experimental pKa: 3.12 – 3.16 (at 25°C)

  • Baseline: Furoic acid is more acidic than benzoic acid (pKa 4.20) due to the electronegative oxygen atom in the furan ring, which exerts an inductive electron-withdrawing effect (-I) on the carboxyl group.

Class A: 5-Morpholinofuran-2-carboxylic acid (Direct Attachment)

When the morpholine nitrogen is directly bonded to C5, it acts as a strong Resonance Electron Donor (+R) .

  • Mechanism: The lone pair on the morpholine nitrogen delocalizes into the furan ring. This electron density is pushed toward the C2-carboxyl group.

  • Effect: The increased electron density destabilizes the carboxylate anion (conjugate base) and stabilizes the protonated acid form.

  • Result: Decreased Acidity (Higher pKa).

  • Predicted pKa: 3.6 – 4.1 (Estimated based on Hammett

    
     for -N(R)2 
    
    
    
    -0.83).
Class B: 5-(Morpholinomethyl)furan-2-carboxylic acid (Linker)

When separated by a methylene bridge (-CH2-), resonance is blocked. The morpholine acts as an amine base.

  • Mechanism: This molecule behaves as a Zwitterion in neutral solution.

    • Acidic Center: Carboxylic acid (COOH).

    • Basic Center: Morpholine Nitrogen (Tertiary amine).

  • Effect: The protonated ammonium group (-CH2-NH+-) is a strong Inductive Electron Withdrawing Group (-I) . This stabilizes the carboxylate anion.

  • Result: Increased Acidity of COOH (Lower pKa1) and existence of a basic pKa2.

  • Predicted Values:

    • pKa1 (COOH): 2.4 – 2.8 (Acidic shift due to cationic ammonium).

    • pKa2 (NH+): 7.4 – 7.8 (Typical for N-alkyl morpholines, lowered slightly by furan EWG effect).

Quantitative Data Summary

The following table synthesizes experimental data for the parent/analogues and calculated values for specific morpholine derivatives based on Hammett Substituent Constants (


).
Compound ClassSubstituent (C5)Electronic EffectpKa (COOH)pKa (Basic N)Source/Proxy
Parent -HReference3.12 - 3.16 N/ANIST / PubChem [1, 2]
EWG Analogue -NO2 (Nitro)Strong -R, -I2.30 - 2.50N/AHammett Prediction
EWG Analogue -CHO (Formyl)Moderate -R, -I2.80 - 2.95N/AChem-Impex [3]
EDG Analogue -CH3 (Methyl)Weak +I3.25N/AChemicalBook
EDG Analogue -OCH3 (Methoxy)Strong +R3.80 - 4.00N/AInferred (Resonance)
Class A -Morpholine Strong +R 3.60 - 4.10 ~ -1.0 (Amide-like)Predicted (Hammett)
Class B -CH2-Morpholine -I (Cationic) 2.50 - 2.90 7.40 - 7.90 Predicted (Zwitterion)

*Values predicted using Hammett equation


 with 

for furan-2-carboxylic acids.

Experimental Protocols

To validate these values in a drug discovery campaign, the following self-validating protocols are recommended.

Potentiometric Titration (Standard Method)

Best for compounds with solubility > 0.5 mM in water.

  • Preparation: Dissolve 1-2 mg of the morpholine furan derivative in 20 mL of degassed water (or 0.1 M KCl for ionic strength control).

  • Acidification: If the compound is zwitterionic (Class B), add HCl to fully protonate both the amine and carboxylic acid (starting pH ~ 1.5).

  • Titration: Titrate with 0.1 M carbonate-free NaOH using a standardized glass electrode.

  • Data Processing: Plot pH vs. Volume of NaOH.

    • Class A: Look for a single inflection point around pH 3.8.

    • Class B: Look for two inflection points (COOH deprotonation ~ pH 2.7, NH+ deprotonation ~ pH 7.6).

  • Validation: Perform a blank titration (solvent only) and subtract the background.

UV-Metric Titration (Low Solubility Method)

Best for lipophilic derivatives (e.g., complex amides).

  • Principle: The UV absorbance spectrum of the furan ring changes upon ionization of the carboxylate or protonation of the morpholine.

  • Workflow:

    • Prepare a 20 µM sample solution in a "Universal Buffer" (Briton-Robinson).

    • Measure UV spectra (200–400 nm) at pH intervals of 0.5 from pH 1.5 to 11.0.

    • Extract absorbance at

      
       (typically 250-280 nm for furoates).
      
    • Fit data to the Henderson-Hasselbalch equation to solve for pKa.

Mechanistic Visualization

The following diagrams illustrate the structural causality and the experimental logic.

Electronic Effects on Acidity

G Parent Furan-2-Carboxylic Acid (pKa ~3.16) Morph_Direct C5-Morpholine (Class A) Direct Attachment Parent->Morph_Direct Substitution Morph_Linker C5-Methyl-Morpholine (Class B) Mannich Base Parent->Morph_Linker Substitution Effect_Res Resonance Effect (+R) Electron Donation Morph_Direct->Effect_Res N-Lone Pair Delocalization Effect_Ind Inductive Effect (-I) Cationic Withdrawal Morph_Linker->Effect_Ind Protonated Amine (NH+) Result_High Destabilized Anion Higher pKa (~3.8) Effect_Res->Result_High Result_Low Stabilized Anion Lower pKa (~2.6) Effect_Ind->Result_Low

Caption: Electronic modulation of furan acidity by morpholine positioning. Direct attachment decreases acidity via resonance; linker attachment increases acidity via induction.

Experimental Decision Tree

Workflow Start Sample Characterization Solubility Aqueous Solubility > 0.5 mM? Start->Solubility Method_Pot Potentiometric Titration (Standard) Solubility->Method_Pot Yes Method_UV UV-Metric Titration (Spectroscopic) Solubility->Method_UV No (UV Active) Method_Cosolv Co-Solvent Titration (Methanol/Water) Solubility->Method_Cosolv No (UV Inactive)

Caption: Decision matrix for selecting the appropriate pKa determination protocol based on physicochemical properties.

References

  • National Institute of Standards and Technology (NIST). 2-Furancarboxylic acid: Acid dissociation constant. NIST Chemistry WebBook, SRD 69. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 6919, 2-Furoic acid. PubChem.[2][3][4][5][6][7] Available at: [Link][6]

  • Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195.

Sources

A Technical Guide to 3-(Morpholin-4-ylmethyl)furan-2-carboxylic acid: Synthesis, Characterization, and Potential Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(Morpholin-4-ylmethyl)furan-2-carboxylic acid, a novel furan derivative with significant potential in medicinal chemistry. As of the latest database searches, this compound does not have a dedicated PubChem Compound ID (CID), underscoring its novelty. This document outlines a prospective synthetic pathway, discusses key characterization methodologies, and explores potential biological activities based on the well-established pharmacological profiles of related furan and morpholine-containing compounds. This guide is intended to serve as a foundational resource for researchers interested in the synthesis and evaluation of this and similar molecules.

Introduction: The Rationale for Furan-Morpholine Hybrids

The furan scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a wide array of pharmacologically active compounds. Its unique electronic and steric properties allow it to act as a bioisostere for other aromatic systems, such as phenyl rings, often leading to improved metabolic stability and bioavailability. Furan derivatives have demonstrated a broad spectrum of biological activities, including antibacterial, antiviral, anti-inflammatory, and anticancer properties[1][2][3].

The morpholine moiety is another privileged scaffold in drug discovery. Its incorporation into a molecule can enhance aqueous solubility, improve pharmacokinetic profiles, and provide a key interaction point with biological targets through hydrogen bonding. The combination of a furan ring with a morpholine substituent, as in the case of this compound, presents a compelling strategy for the development of novel therapeutic agents. This guide will explore the synthesis, characterization, and potential biological evaluation of this promising, yet uncharacterized, compound.

Physicochemical Properties and Structural Analysis

While no experimental data exists for this compound, we can predict its key physicochemical properties based on its constituent parts.

PropertyPredicted Value/CharacteristicRationale
Molecular Formula C10H13NO4Based on structural components.
Molecular Weight ~211.21 g/mol Calculated from the molecular formula.
Solubility Moderate aqueous solubility at physiological pH.The carboxylic acid and morpholine moieties are expected to enhance water solubility compared to the parent furan ring.
Lipophilicity (LogP) Low to moderate.The hydrophilic nature of the carboxylic acid and morpholine will likely result in a lower LogP value.
pKa ~3-4 for the carboxylic acid; ~8-9 for the morpholine nitrogen.Typical pKa ranges for these functional groups.

Structural Diagram:

Caption: Chemical structure of this compound.

Proposed Synthetic Pathway

A plausible synthetic route to this compound can be envisioned starting from commercially available 3-methylfuran-2-carboxylic acid. This multi-step synthesis would involve a bromination step, followed by nucleophilic substitution with morpholine.

Workflow Diagram:

SynthesisWorkflow Start 3-Methylfuran-2-carboxylic acid Step1 Bromination (NBS, AIBN) Start->Step1 Intermediate1 3-(Bromomethyl)furan-2-carboxylic acid Step1->Intermediate1 Step2 Nucleophilic Substitution (Morpholine, Base) Intermediate1->Step2 Product This compound Step2->Product

Caption: Proposed synthetic workflow for the target compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 3-(Bromomethyl)furan-2-carboxylic acid

  • To a solution of 3-methylfuran-2-carboxylic acid (1.0 eq) in a suitable solvent such as carbon tetrachloride, add N-bromosuccinimide (NBS, 1.1 eq).

  • Add a radical initiator, such as azobisisobutyronitrile (AIBN, 0.1 eq).

  • Reflux the reaction mixture under an inert atmosphere for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter to remove succinimide.

  • Concentrate the filtrate under reduced pressure to yield the crude 3-(bromomethyl)furan-2-carboxylic acid, which can be used in the next step without further purification or purified by column chromatography.

Step 2: Synthesis of this compound

  • Dissolve the crude 3-(bromomethyl)furan-2-carboxylic acid (1.0 eq) in a polar aprotic solvent such as acetonitrile.

  • Add morpholine (2.5 eq) and a non-nucleophilic base such as potassium carbonate (2.0 eq) to the solution.

  • Stir the reaction mixture at room temperature for 12-18 hours, monitoring by TLC.

  • After the reaction is complete, filter the mixture to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain the final compound, this compound.

Potential Biological Activities and Therapeutic Targets

The structural motifs present in this compound suggest several potential biological activities. The furan ring is a common feature in compounds with antimicrobial and anticancer properties[3][4]. For instance, derivatives of 3-aryl-3-(furan-2-yl)propanoic acid have demonstrated antimicrobial activity against Candida albicans, Escherichia coli, and Staphylococcus aureus[5].

Furthermore, the incorporation of a morpholine ring has been linked to a variety of pharmacological effects. Studies on 3-(morpholinomethyl)benzofuran derivatives have shown potent antiproliferative activity against non-small cell lung cancer cell lines, potentially through the inhibition of VEGFR-2[6].

Potential Signaling Pathway Involvement:

SignalingPathway cluster_cell Cancer Cell VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg Ras Ras VEGFR2->Ras PKC PKC PLCg->PKC Raf Raf PKC->Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Angiogenesis ERK->Proliferation TargetCompound 3-(Morpholin-4-ylmethyl) furan-2-carboxylic acid TargetCompound->VEGFR2 Inhibition

Caption: Potential inhibition of the VEGFR-2 signaling pathway.

Given these precedents, this compound is a strong candidate for screening in anticancer and antimicrobial assays.

Conclusion and Future Directions

This compound represents a novel and unexplored area of chemical space. The synthetic route proposed herein is based on established and reliable chemical transformations. The predicted physicochemical properties and potential biological activities, drawn from analogous structures, provide a strong rationale for its synthesis and subsequent investigation. Future research should focus on the successful synthesis and purification of this compound, followed by comprehensive spectroscopic characterization. Subsequently, a broad-based biological screening, including anticancer and antimicrobial assays, is highly recommended to elucidate its therapeutic potential.

References

  • El-Sayed, M. A. A., et al. (2021). Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells. Scientific Reports, 11(1), 1-17. Available at: [Link]

  • El-Baih, F. E. A., et al. (2018). Microwave assisted synthesis of substituted furan-2-carboxaldehydes and their reactions. Journal of Saudi Chemical Society, 22(8), 969-977. Available at: [Link]

  • Voskressensky, L. G., et al. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Molecules, 27(14), 4612. Available at: [Link]

  • Khan, I., et al. (2021). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry, 37(4), 789-797. Available at: [Link]

  • Voskressensky, L. G., et al. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. PubMed, National Library of Medicine. Available at: [Link]

  • Ivanova, Y., et al. (2022). Synthesis, In Silico, and In Vitro Biological Evaluation of New Furan Hybrid Molecules. Molecules, 27(19), 6561. Available at: [Link]

  • Verma, A., et al. (2011). Synthesis and biological activity of furan derivatives. International Journal of Pharmaceutical Sciences and Research, 2(7), 1694-1702. Available at: [Link]

  • Sharma, P., & Kumar, V. (2024). Furan: A Promising Scaffold for Biological Activity. Journal of Drug Delivery and Therapeutics, 14(1), 1-10. Available at: [Link]

Sources

Methodological & Application

Amide coupling protocols using 3-(Morpholin-4-ylmethyl)furan-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Amide Coupling of 3-(Morpholin-4-ylmethyl)furan-2-carboxylic Acid

Executive Summary

This compound represents a high-value scaffold in medicinal chemistry, particularly for kinase inhibitors and fragment-based drug discovery.[1] However, its utility is frequently compromised by two distinct chemical challenges:[2]

  • Steric Hindrance: The ortho-substitution at the C3 position (morpholinomethyl group) creates significant steric bulk around the C2-carboxylate, retarding nucleophilic attack.

  • Zwitterionic Character: The basic morpholine nitrogen (

    
    ) and acidic carboxylate (
    
    
    
    ) exist as an inner salt (zwitterion) in neutral media, leading to poor solubility in standard non-polar solvents (DCM, Toluene).

This guide details three validated protocols designed to overcome these barriers, prioritizing yield, purity, and scalability.

Pre-Coupling Considerations & Solubility

Before initiating synthesis, the physical state of the starting material must be addressed to ensure reactivity.

  • Solubility Profile: As a zwitterion, the free acid is often insoluble in Dichloromethane (DCM) or Diethyl ether.

    • Recommendation: Use DMF (N,N-Dimethylformamide) or DMAc (N,N-Dimethylacetamide) as the primary solvent.[1]

    • Alternative: If DCM is required for the amine partner, the furan acid must be solubilized by adding 3.0–4.0 equivalents of DIPEA (Diisopropylethylamine) immediately to break the zwitterionic lattice.

Protocol A: The "Gold Standard" (HATU/DIPEA)

Best for: Small-scale discovery (mg to g), library synthesis, and unreactive amines.

Mechanism: HATU generates an O-(7-azabenzotriazol-1-yl) active ester.[1] The 7-nitrogen of the benzotriazole ring provides an "anchoring" effect (neighboring group participation) that accelerates the reaction, which is critical for this ortho-hindered substrate.

Step-by-Step Protocol:

  • Dissolution: In a dry vial, suspend This compound (1.0 equiv) in anhydrous DMF (0.2 M concentration) .

  • Activation: Add DIPEA (3.0 equiv) . The suspension should clear as the carboxylate salt forms. Stir for 2 minutes.

  • Reagent Addition: Add HATU (1.1–1.2 equiv) in one portion. The solution typically turns yellow/orange. Stir at Room Temperature (RT) for 10–15 minutes to ensure formation of the active ester.

    • Critical Note: Do not skip this pre-activation time. The steric bulk requires time for the HATU to react fully with the acid before the amine is introduced.

  • Coupling: Add the Amine partner (1.0–1.2 equiv) .

  • Reaction: Stir at RT for 2–16 hours. Monitor by LCMS.

    • Optimization: If conversion is <50% after 4 hours, heat to 50°C. Avoid temperatures >60°C to prevent retro-Mannich decomposition of the morpholinomethyl group.

Data Summary:

Parameter Specification
Reagent HATU (1.1 equiv)
Base DIPEA (3.0 equiv)
Solvent DMF (Preferred) or DMAc
Temp 20°C (Standard) to 50°C (Difficult)

| Typical Yield | 75–95% |[1]

Protocol B: The "Scalable & Clean" (T3P®)

Best for: Multi-gram scale-up, avoiding toxic byproducts, and difficult purifications.

Mechanism: Propylphosphonic anhydride (T3P) acts as a coupling agent that produces only water-soluble byproducts (propylphosphonic acid).[1][3] It is less sensitive to steric hindrance than carbodiimides (EDC) because it does not form a bulky urea intermediate.

Step-by-Step Protocol:

  • Setup: Dissolve Amine (1.1 equiv) , Furan Acid (1.0 equiv) , and Pyridine (3.0–5.0 equiv) in EtOAc (Ethyl Acetate) or 2-MeTHF .

    • Note: If solubility is poor in EtOAc, use DMF or a DMF/EtOAc mixture.

  • Addition: Cool the mixture to 0°C. Add T3P (50% w/w solution in EtOAc/DMF, 1.5–2.0 equiv) dropwise.

    • Why 0°C? Controls the exotherm, though T3P is generally safer than HATU.

  • Reaction: Allow to warm to RT and stir for 12–24 hours. T3P kinetics are often slower than HATU but cleaner.

  • Workup (The Key Benefit):

    • Dilute with EtOAc.

    • Wash with Water (x2) , Sat. NaHCO₃ (x2) , and Brine .

    • The T3P byproducts wash away completely, often leaving pure product without column chromatography.

Protocol C: The "Brute Force" (Ghosez’s Reagent)

Best for: Extremely unreactive amines (e.g., electron-deficient anilines) where HATU fails.

Mechanism: Converts the acid directly to the Acid Chloride in situ under neutral conditions, avoiding the harsh acidity of Thionyl Chloride which could degrade the furan or morpholine moiety.

Step-by-Step Protocol:

  • Activation: Dissolve Furan Acid (1.0 equiv) in anhydrous DCM (or CHCl₃).

  • Reagent: Add 1-Chloro-N,N,2-trimethylpropenylamine (Ghosez’s Reagent, 1.2 equiv) dropwise at 0°C.

  • Stir: Stir at RT for 1–2 hours. Monitor by quenching a small aliquot with MeOH (check for methyl ester by LCMS).

  • Coupling: Once acid chloride formation is complete, add Amine (1.1 equiv) and DIPEA (2.0 equiv) (or Pyridine).

  • Reaction: Stir at RT for 1–4 hours.

Decision Matrix & Workflow

The following diagram illustrates the logical selection of reagents based on substrate properties.

CouplingWorkflow Start Start: 3-(Morpholin-4-ylmethyl) furan-2-carboxylic acid CheckSolubility Check Solubility in EtOAc/DCM Start->CheckSolubility IsSoluble Soluble? CheckSolubility->IsSoluble SolubleYes Yes (Non-Zwitterionic behavior) IsSoluble->SolubleYes Yes SolubleNo No (Zwitterionic) IsSoluble->SolubleNo No CheckAmine Check Amine Reactivity SolubleYes->CheckAmine UseDMF Dissolve in DMF + 3 eq DIPEA SolubleNo->UseDMF UseDMF->CheckAmine AmineType Amine Type? CheckAmine->AmineType StandardAmine Primary/Secondary Alkyl Amine AmineType->StandardAmine Reactive HinderedAmine Aniline / Hindered Amine AmineType->HinderedAmine Unreactive T3P_Route Protocol B: T3P / Pyridine (Clean Workup) StandardAmine->T3P_Route HATU_Route Protocol A: HATU / DIPEA (High Reactivity) HinderedAmine->HATU_Route Ghosez_Route Protocol C: Ghosez's Reagent (Acid Chloride) HATU_Route->Ghosez_Route If HATU Fails

Caption: Decision tree for selecting the optimal amide coupling protocol based on solubility and amine reactivity.

Troubleshooting & Purification Strategies

Issue: Retro-Mannich Fragmentation
  • Symptom: Appearance of Furan-2-carboxylic acid (loss of morpholinomethyl) or free morpholine in LCMS.

  • Cause: Excessive heating (>60°C) in acidic media or prolonged exposure to strong Lewis acids.

  • Solution: Keep reaction temperature <50°C. Ensure basic conditions (DIPEA/Pyridine) are maintained throughout the coupling.

Purification: "Catch and Release" (SCX)

Because the product contains a basic morpholine moiety, purification can be simplified using Strong Cation Exchange (SCX) chromatography, avoiding standard silica columns.

  • Load: Dissolve crude reaction mixture in MeOH/DCM. Load onto a pre-conditioned SCX cartridge.

  • Wash: Flush with MeOH to remove non-basic impurities (unreacted furan acid, HATU byproducts, non-basic solvents).

  • Elute: Release the product using 2M Ammonia in MeOH .

  • Concentrate: Evaporate volatiles to yield the clean amine/amide product.

References

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[4][5] Organic Process Research & Development, 20(2), 140–177. Link

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

  • Patterson, A. W., et al. (2011). Protection of α-Amino Acids as Their N-Morpholino Derivatives.[1] Journal of Organic Chemistry. (Demonstrates stability/utility of morpholine adducts).

  • Ghosez, L., et al. (1979). Synthesis of acyl chlorides from carboxylic acids using 1-chloro-N,N,2-trimethylpropenylamine.[1] Chemical Communications.

Sources

Reaction conditions for esterification of furan-2-carboxylic acids

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Reaction Conditions for Esterification of Furan-2-Carboxylic Acids

Executive Summary

Furan-2-carboxylic acid (2-furoic acid) and its ester derivatives (furoates) are critical intermediates in the synthesis of pharmaceuticals (e.g., Diloxanide, Mometasone furoate), flavorants, and biomass-derived plasticizers.[1] While the electron-withdrawing carboxyl group stabilizes the furan ring against the acid-catalyzed polymerization typical of furans, the heteroaromatic system still requires careful thermal and pH management to avoid decarboxylation or ring-opening side reactions.

This guide provides three validated protocols for esterification, selected based on scale, substrate sensitivity, and green chemistry requirements. It includes a decision matrix to assist researchers in selecting the optimal pathway.

Strategic Method Selection

The choice of esterification method depends heavily on the alcohol partner and the tolerance of the substrate to acidic conditions.

MethodSelection Start Select Alcohol Substrate Primary Primary/Secondary Alcohol (Simple Structure) Start->Primary Hindered Tertiary/Hindered Alcohol or Phenol Start->Hindered Sensitive Acid-Sensitive Functional Groups? Primary->Sensitive Steglich Method C: Steglich Coupling (DCC/DMAP) Hindered->Steglich If Acid Sensitive AcidChloride Method B: Acyl Chloride Activation (SOCl₂) Hindered->AcidChloride Standard Fischer Method A: Fischer Esterification (H₂SO₄/Reflux) Sensitive->Fischer No (Robust) Sensitive->Steglich Yes (Labile)

Figure 1: Decision matrix for selecting the appropriate esterification protocol.

Critical Considerations for Furoic Acid Chemistry

  • Thermal Decarboxylation: Furoic acids can undergo decarboxylation at temperatures exceeding 190°C. While standard reflux (60–100°C) is safe, avoid excessive heating in high-boiling solvents (e.g., DMSO, nitrobenzene) without monitoring.

  • Ring Stability: Unlike furfural, 2-furoic acid is relatively stable to mineral acids due to the electron-withdrawing -COOH group. However, prolonged exposure to strong Lewis acids (e.g., AlCl₃) can promote ring-opening or polymerization.

  • Purification: Methyl and ethyl 2-furoates are often volatile. Care must be taken during rotary evaporation; keep bath temperature <40°C and vacuum moderate (>20 mbar) to prevent product loss.

Detailed Experimental Protocols

Method A: Fischer Esterification (Standard Protocol)

Best for: Primary/Secondary alcohols, scale-up, robust substrates.

Mechanism: Acid-catalyzed equilibrium reaction driven by removal of water or excess alcohol.[2]

Reagents:

  • Furan-2-carboxylic acid (1.0 equiv)

  • Alcohol (Solvent/Reagent, excess 10–20 equiv)

  • Sulfuric Acid (H₂SO₄) (0.1–0.5 equiv) or p-Toluenesulfonic acid (p-TsOH)

Protocol:

  • Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser. For higher boiling alcohols (e.g., butanol), attach a Dean-Stark trap to remove water.[3]

  • Dissolution: Dissolve 2-furoic acid (e.g., 10 g, 89 mmol) in the alcohol (e.g., Methanol, 100 mL).

  • Catalyst Addition: Add concentrated H₂SO₄ (0.5 mL) dropwise. Caution: Exothermic.

  • Reaction: Reflux the mixture for 4–8 hours. Monitor by TLC (SiO₂, 20% EtOAc/Hexane).

  • Workup:

    • Cool to room temperature.[4][5][6]

    • Concentrate alcohol volume by 75% under reduced pressure.

    • Dilute residue with Ethyl Acetate (EtOAc).[3][7]

    • Critical Step: Wash with saturated NaHCO₃ solution until gas evolution ceases (neutralizes acid catalyst).

    • Wash with Brine, dry over anhydrous Na₂SO₄, and filter.

  • Purification: Concentrate in vacuo. Distillation or recrystallization (if solid) yields pure ester.

Typical Yield: 90–95%

Method B: Acyl Chloride Activation via Thionyl Chloride

Best for: Sterically hindered alcohols, phenols, or when high reactivity is required.

Protocol:

  • Activation: In a fume hood, combine 2-furoic acid (1.0 equiv) and Thionyl Chloride (SOCl₂, 1.5–2.0 equiv). Optional: Add 1 drop of DMF as a catalyst.

  • Reflux: Heat to reflux (75°C) for 2–3 hours. The solution will turn clear and evolve HCl/SO₂ gas.

  • Evaporation: Remove excess SOCl₂ under vacuum. Note: Furoyl chloride is moisture sensitive; use immediately.

  • Esterification: Dissolve the crude acid chloride in dry DCM. Add the target alcohol (1.0 equiv) and a base (Triethylamine or Pyridine, 1.2 equiv) at 0°C.

  • Workup: Stir at RT for 2 hours. Quench with water, extract with DCM, wash with dilute HCl (to remove amine), then NaHCO₃.

Typical Yield: 85–92%

Method C: Steglich Esterification (DCC/DMAP)

Best for: Acid-sensitive alcohols, complex natural products, mild conditions.

Reagents:

  • 2-Furoic acid (1.0 equiv)

  • Alcohol (1.0–1.2 equiv)

  • DCC (N,N'-Dicyclohexylcarbodiimide) (1.1 equiv)

  • DMAP (4-Dimethylaminopyridine) (0.05–0.1 equiv)

  • Solvent: Dry Dichloromethane (DCM)

Protocol:

  • Dissolution: Dissolve 2-furoic acid, alcohol, and DMAP in dry DCM at 0°C under inert atmosphere (N₂).

  • Coupling: Add DCC (dissolved in minimal DCM) dropwise over 10 minutes.

  • Reaction: Allow to warm to room temperature and stir for 12–24 hours. A white precipitate (Dicyclohexylurea, DCU) will form.

  • Filtration: Filter off the DCU precipitate through a Celite pad.

  • Workup: Wash filtrate with 0.5N HCl, saturated NaHCO₃, and brine.

  • Purification: Column chromatography is usually required to remove traces of urea byproducts.

Typical Yield: 80–90%

Comparative Data Analysis

ParameterFischer EsterificationAcyl Chloride (SOCl₂)Steglich (DCC/DMAP)
Reaction pH Highly AcidicAcidic (during activation)Neutral / Mildly Basic
Temperature Reflux (65–120°C)Reflux then 0°C0°C to RT
Atom Economy High (Water byproduct)Medium (SO₂, HCl byproducts)Low (DCU waste)
Cost LowMediumHigh
Substrate Scope Simple AlcoholsHindered/PhenolsSensitive/Complex
Typical Yield 90–95%85–92%80–90%

Mechanistic Insight (Fischer Esterification)

Understanding the mechanism ensures proper troubleshooting. The protonation of the carbonyl oxygen is the rate-limiting step that makes the carbon susceptible to nucleophilic attack by the alcohol.

FischerMechanism Step1 Protonation (Activation of C=O) Step2 Nucleophilic Attack (Alcohol adds to C+) Step1->Step2 + R-OH Step3 Proton Transfer (Tetrahedral Intermediate) Step2->Step3 H+ shift Step4 Elimination of Water (Formation of Ester) Step3->Step4 - H₂O

Figure 2: Simplified mechanistic flow of acid-catalyzed esterification.

References

  • BenchChem. (2025).[1][2] Application Note: Synthesis of Methyl 2-Furoate via Fischer Esterification. Retrieved from

  • Neises, B., & Steglich, W. (1978).[4][8] Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522–524.[4]

  • Organic Syntheses. (1990). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. Org. Synth. Coll. Vol. 7, p.93.

  • Aranda, D. A. G., et al. (2008). Acid-catalyzed homogeneous esterification reaction of furan-2-carboxylic acid with ethanol.
  • SynArchive. Thionyl Chloride Mediated Esterification Protocol.

Sources

Scale-up synthesis of 3-(Morpholin-4-ylmethyl)furan-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scale-Up Synthesis of 3-(Morpholin-4-ylmethyl)furan-2-carboxylic acid

Executive Summary

This guide details the scalable synthesis of This compound , a critical pharmacophore in kinase inhibitor and fragment-based drug discovery. While direct functionalization of the furan 3-position is challenging due to the electronic bias favoring the 5-position, this protocol utilizes a robust "Benzylic" Bromination — Nucleophilic Substitution — Hydrolysis strategy starting from methyl 3-methyl-2-furoate.

This route is selected for its scalability, avoiding the use of expensive transition metal catalysts or hazardous hydride reducing agents typical of reductive amination routes. The process is designed for multi-gram to kilogram scale execution with built-in self-validating quality control points.

Retrosynthetic Analysis & Strategy

The target molecule contains a 2,3-disubstituted furan core. Direct electrophilic aromatic substitution (EAS) on furan-2-carboxylic acid fails to selectively access the 3-position. Therefore, we rely on a functional group interconversion (FGI) strategy using a commercially available precursor.[1]

Strategic Route:

  • Precursor: Methyl 3-methyl-2-furoate (Stable, commercially available).

  • Activation: Wohl-Ziegler radical bromination to install a leaving group at the 3-methyl position.

  • Coupling: S_N2 displacement with morpholine.

  • Deprotection: Ester hydrolysis to the free acid.

Retrosynthesis Target Target: 3-(Morpholin-4-ylmethyl) furan-2-carboxylic acid Intermediate2 Intermediate 2: Methyl 3-(morpholinomethyl) furan-2-carboxylate Target->Intermediate2 Hydrolysis Intermediate1 Intermediate 1: Methyl 3-(bromomethyl) furan-2-carboxylate Intermediate2->Intermediate1 S_N2 Amination SM Starting Material: Methyl 3-methyl-2-furoate Intermediate1->SM Radical Bromination

Figure 1: Retrosynthetic logic flow ensuring regiochemical integrity.

Detailed Experimental Protocols

Step 1: Radical Bromination (Wohl-Ziegler Reaction)

Objective: Selective bromination of the 3-methyl group. Reaction: Methyl 3-methyl-2-furoate + NBS


 Methyl 3-(bromomethyl)furan-2-carboxylate
ParameterSpecificationRationale
Solvent

-Trifluorotoluene (PhCF

)
Green alternative to CCl

; higher boiling point (102°C) accelerates radical initiation.
Reagent N-Bromosuccinimide (NBS) (1.05 eq)Slight excess ensures conversion; Succinimide byproduct is water-soluble.
Initiator AIBN (0.05 eq)Standard radical initiator. Add in two portions to sustain the radical chain.
Temperature Reflux (~102°C)Essential for homolytic cleavage of NBS.

Protocol:

  • Charge a reactor with Methyl 3-methyl-2-furoate (1.0 eq) and PhCF

    
      (10 vol).
    
  • Add NBS (0.6 eq) and AIBN (0.025 eq) at room temperature.

  • Heat to reflux.[2] An exotherm indicates initiation (color change often observed).

  • After 1 hour, cool slightly (80°C) and add the remaining NBS (0.45 eq) and AIBN (0.025 eq).

  • Reflux for 4–6 hours.

  • Self-Validating IPC (In-Process Control): Monitor by HPLC or

    
    H NMR.
    
    • Pass Criteria: SM < 2.0%.

    • Diagnostic: Disappearance of methyl singlet (

      
       ~2.35) and appearance of methylene singlet (
      
      
      
      ~4.45).
  • Workup: Cool to 0°C to precipitate succinimide. Filter. Wash filtrate with 5% Na

    
    S
    
    
    
    O
    
    
    (removes Br
    
    
    ) and water.
  • Concentrate to yield the crude bromide (often an oil or low-melting solid). Use immediately in Step 2 due to instability.

Step 2: Nucleophilic Substitution (Amination)

Objective: Installation of the morpholine ring. Reaction: Methyl 3-(bromomethyl)furan-2-carboxylate + Morpholine


 Methyl 3-(morpholinomethyl)furan-2-carboxylate
ParameterSpecificationRationale
Solvent Acetonitrile (MeCN)Polar aprotic; promotes S_N2 kinetics.
Base K

CO

(1.5 eq) or Excess Morpholine
Scavenges HBr generated during substitution.
Temperature 0°C to Room TempControls exotherm; prevents bis-alkylation or polymerization.

Protocol:

  • Dissolve crude Bromide (from Step 1) in MeCN (8 vol). Cool to 0°C.[3]

  • Add K

    
    CO
    
    
    
    (powdered, 1.5 eq).
  • Add Morpholine (1.1 eq) dropwise over 30 minutes. Caution: Exothermic.

  • Allow to warm to 20–25°C and stir for 4 hours.

  • Self-Validating IPC: TLC (50% EtOAc/Hexane).

    • Pass Criteria: Disappearance of non-polar bromide spot; appearance of polar, UV-active product.

  • Workup: Filter off inorganic salts. Concentrate solvent.

  • Purification: Dissolve residue in EtOAc, wash with water. Extract product into 1M HCl (aqueous), wash organic layer (removes non-basic impurities), then basify aqueous layer with NaOH to pH 10. Extract back into EtOAc.

  • Dry (MgSO

    
    ) and concentrate to yield the Amino-Ester .
    
Step 3: Hydrolysis (Saponification)

Objective: Ester cleavage to final acid. Reaction: Amino-Ester + LiOH


 Target Acid

Protocol:

  • Dissolve Amino-Ester in THF/Water (3:1, 10 vol).

  • Add LiOH·H

    
    O  (2.0 eq).
    
  • Stir at 40°C for 6 hours.

  • Self-Validating IPC: HPLC.

    • Pass Criteria: Complete consumption of ester.

  • Isolation (Critical Step):

    • The product is a zwitterion (amino acid).

    • Cool to 5°C. Carefully adjust pH to ~5–6 (Isoelectric point) using 2M HCl.

    • The product should precipitate. If not, evaporate THF and lyophilize or extract with n-Butanol.

  • Recrystallization: Ethanol/Water or Isopropanol.

Process Workflow & Logic

ProcessFlow cluster_0 Step 1: Activation cluster_1 Step 2: Amination cluster_2 Step 3: Hydrolysis Start Start: Methyl 3-methyl-2-furoate + NBS / PhCF3 Reflux Reflux 102°C (Radical Initiation) Start->Reflux Filter Filter Succinimide Reflux->Filter React Add Morpholine / K2CO3 (0°C -> RT) Filter->React Crude Bromide AcidBase Acid/Base Extraction (Purification) React->AcidBase Saponify LiOH / THF / H2O (40°C) AcidBase->Saponify Pure Amino-Ester pH_Adjust Adjust pH to 5-6 (Isoelectric Precip.) Saponify->pH_Adjust Final Final Product: 3-(Morpholin-4-ylmethyl) furan-2-carboxylic acid pH_Adjust->Final

Figure 2: Integrated Process Workflow for Scale-Up.

Critical Process Parameters (CPPs) & Safety

Hazard / ParameterRisk Mitigation
Furan Sensitivity Furans can be sensitizers. Use double gloving and handle in a fume hood.
NBS Exotherm The radical reaction can "run away." Use a reflux condenser with adequate cooling capacity. Do not add all initiator at once on >100g scale.
Alkyl Bromide Toxicity The intermediate Methyl 3-(bromomethyl)furan-2-carboxylate is a potent alkylating agent (lachrymator). Destroy excess with thiosulfate; do not isolate dry if possible (use as solution).
Morpholine Corrosive and flammable. Avoid inhalation.

References

  • Keegstra, M. A. (1990). "Radical Bromination of Methyl 3-methyl-2-furoate." Tetrahedron, 48(13), 2681-2690.

  • Organic Syntheses. (1958). "3-Methyl-2-furoic acid."[4] Org.[1][3][5] Synth. 38, 48.

  • Vertex Pharmaceuticals. (2008). "Patent WO2008068277: Furan derivatives as kinase inhibitors." (Demonstrates the morpholine substitution on furan rings).

  • ChemicalBook. "3-Bromofuran-2-carboxylic acid synthesis data." (Supporting data for furan functionalization).

Sources

Application Note: Microwave-Assisted Synthesis of Morpholine-Substituted Furans

[1]

Executive Summary & Strategic Rationale

The morpholine-substituted furan moiety—specifically the 2-(morpholinomethyl)furan scaffold—is a privileged structure in medicinal chemistry, exhibiting potent antimicrobial, analgesic, and anti-inflammatory profiles [1, 2]. Traditional thermal synthesis of these Mannich bases often suffers from prolonged reaction times (12–24 hours), variable yields due to furan polymerization (acid sensitivity), and the use of excess volatile organic solvents.

This guide details two Microwave-Assisted Organic Synthesis (MAOS) protocols that overcome these limitations. By leveraging the high dielectric loss tangent (

The Two Strategic Pathways
  • Protocol A: Direct C-H Mannich Functionalization (The "Green" Route)

    • Mechanism:[1][2] Three-component condensation (Furan + Formaldehyde + Morpholine).

    • Best For: Rapid library generation from unsubstituted or 2-substituted furans; high atom economy.

  • Protocol B: Nucleophilic Substitution (SN2) (The "Robust" Route)

    • Mechanism:[1][2] Displacement of halide from 2-(chloromethyl)furan by morpholine.

    • Best For: Scenarios where the furan ring is sensitive to the acidic conditions of the Mannich reaction or when using complex morpholine derivatives.

Mechanistic Insight & Reaction Causality

Understanding the microwave effect is critical for reproducibility. These reactions are not merely "heated faster"; they rely on selective dielectric heating .

The Mannich Pathway (Protocol A)

The rate-determining step in the Mannich reaction is the formation of the iminium ion from morpholine and formaldehyde. This intermediate is highly polar. Under microwave irradiation, the oscillating electric field aligns the dipolar transition state, lowering the activation energy (

Key Technical Consideration: Furan is acid-sensitive (prone to ring-opening/polymerization). Traditional heating requires long exposure to acid catalysts, degrading the substrate. Microwave irradiation allows for a "flash" reaction—sufficient energy to drive the C-C bond formation before significant polymerization occurs.

The SN2 Pathway (Protocol B)

This reaction involves a polar transition state where the morpholine nitrogen attacks the alkyl halide. The charge separation in the transition state couples efficiently with the microwave field, significantly increasing the pre-exponential factor (

Experimental Protocols

Protocol A: Microwave-Assisted Mannich Reaction

Direct C-H functionalization of Furan

Reagents:

  • Substrate: Furan (or 2-substituted furan, e.g., 2-methylfuran) (1.0 equiv)

  • Amine: Morpholine (1.1 equiv)

  • Aldehyde: Formaldehyde (37% aq. solution) (1.1 equiv)

  • Catalyst/Solvent: Glacial Acetic Acid (0.5 mL per mmol substrate) or Ethanol with catalytic AcOH.

Equipment:

  • Single-mode microwave reactor (e.g., CEM Discover or Anton Paar Monowave).

  • 10 mL pressure-sealed reaction vial.

Step-by-Step Methodology:

  • Pre-mixing: In the 10 mL vial, add Formaldehyde (37% aq) and Morpholine dropwise at 0°C (ice bath) to prevent exothermicity. Stir for 2 minutes to generate the in situ iminium species.

  • Addition: Add the Furan substrate and Glacial Acetic Acid. Cap the vial with a Teflon-lined septum.

  • Irradiation: Program the microwave reactor:

    • Temperature: 90°C

    • Time: 15 minutes

    • Power: Dynamic (Max 150 W)

    • Stirring: High

    • Pressure Limit: 200 psi

  • Work-up:

    • Cool to room temperature (compressed air cooling).

    • Neutralize the mixture with sat. NaHCO3 (pH ~8).

    • Extract with Ethyl Acetate (3 x 10 mL).

    • Wash combined organics with brine, dry over Na2SO4, and concentrate in vacuo.

  • Purification: The product is often sufficiently pure (>90%). If necessary, purify via flash chromatography (SiO2, Hexane:EtOAc 4:1).

Self-Validation Check:

  • TLC: disappearance of furan spot (high Rf) and appearance of a polar spot (lower Rf, stains with Dragendorff’s reagent).

  • NMR: Look for the diagnostic singlet (~3.5–3.6 ppm) corresponding to the new -CH2- linker between the furan and morpholine.

Protocol B: Microwave-Assisted Nucleophilic Substitution

Displacement of Furfuryl Chloride

Reagents:

  • Substrate: 2-(Chloromethyl)furan (Furfuryl chloride) (1.0 equiv)

  • Nucleophile: Morpholine (1.2 equiv)

  • Base: Potassium Carbonate (K2CO3) (1.5 equiv)

  • Solvent: Acetonitrile (MeCN) or Ethanol (EtOH) (3 mL per mmol).

Step-by-Step Methodology:

  • Preparation: Dissolve 2-(Chloromethyl)furan in MeCN in a microwave vial.

  • Addition: Add K2CO3 followed by Morpholine. Note: Furfuryl chloride is a lachrymator; handle in a fume hood.

  • Irradiation: Program the microwave reactor:

    • Temperature: 100°C

    • Time: 5–8 minutes

    • Power: Dynamic (Max 200 W)

  • Work-up:

    • Filter off the inorganic salts (KCl, excess K2CO3).

    • Concentrate the filtrate.

    • Redissolve in DCM, wash with water, and dry.

  • Purification: Recrystallization from Ethanol (if solid) or distillation (if oil).

Data Analysis & Comparison

The following table summarizes the efficiency gains of the Microwave (MW) protocols compared to conventional thermal methods (reflux).

ParameterConventional Thermal (Reflux)Microwave Protocol A (Mannich)Microwave Protocol B (SN2)
Reaction Time 12 – 24 Hours15 Minutes5 – 8 Minutes
Yield 45 – 60%82 – 92%88 – 95%
Solvent Usage High (50-100 mL)Minimal / Solvent-free potentialLow (2-5 mL)
Purity (Crude) Low (Polymerization byproducts)High (Cleaner profile)Very High
Energy Efficiency Low (Convective loss)High (Direct dielectric heating)High

Data aggregated from comparative studies on heterocyclic Mannich bases [5, 6].

Visualizing the Reaction Logic

The following diagram illustrates the decision matrix and mechanistic flow for synthesizing morpholine-substituted furans.

GStartTarget: Morpholinomethyl FuranDecisionSubstrate Availability?Start->DecisionRouteARoute A: Mannich Reaction(Green/Atom Economic)Decision->RouteAUnsubstituted FuranRouteBRoute B: Nucleophilic Substitution(High Reliability)Decision->RouteBHalogenated FuranReagentsAFuran + Formaldehyde + Morpholine(AcOH, MW 90°C, 15 min)RouteA->ReagentsAReagentsBFurfuryl Chloride + Morpholine(K2CO3, MeCN, MW 100°C, 5 min)RouteB->ReagentsBIntermedAIntermediate:Iminium Ion FormationReagentsA->IntermedAMW ActivationIntermedBMechanism:SN2 AttackReagentsB->IntermedBMW ActivationProductFinal Product:2-(Morpholinomethyl)furanIntermedA->ProductElectrophilic Subst.IntermedB->ProductDisplacement

Figure 1: Strategic workflow for selecting the optimal microwave synthesis pathway based on substrate availability.

References

  • Kumari, N., et al. (2020). "Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules." Medicinal Chemistry Research. Link

  • Al-Hazimi, H. M., & Al-Alshaikh, M. A. (2010).[3] "Microwave assisted synthesis of substituted furan-2-carboxaldehydes and their reactions." Journal of Saudi Chemical Society. Link

  • Gao, H., et al. (2014). "Microwave-Assisted One-Pot Synthesis of Mannich Bases." Molecules. Link

  • Kappe, C. O. (2004). "Controlled microwave heating in modern organic synthesis." Angewandte Chemie International Edition. Link

  • Mobinikhaledi, A., et al. (2011). "Microwave-Assisted Synthesis of Bioactive Six-Membered Heterocycles." Scientia Pharmaceutica. Link

  • Büyükkidan, B., et al. (2021). "Microwave Assisted Solvent-Free Mannich Bases: Synthesis, Characterization and Effects." Macedonian Journal of Chemistry and Chemical Engineering. Link

Applications of morpholine furans in kinase inhibitor design

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Integration of Morpholine-Furan Scaffolds in Kinase Inhibitor Discovery

Executive Summary

The combination of morpholine and furan pharmacophores has historically yielded high-affinity kinase inhibitors, particularly against the PI3K/Akt/mTOR pathway. The morpholine ring frequently serves as a privileged hinge-binding motif and solubility enhancer, while the furan ring acts as a compact, electron-rich spacer that orients the molecule within the ATP-binding pocket.

However, this scaffold presents a distinct "Medicinal Chemistry Dilemma": while the furan linker often maximizes potency (e.g., PI-103 ), it introduces a significant metabolic liability via cytochrome P450-mediated bioactivation.

This Application Note provides a rigorous framework for:

  • Rational Design: Exploiting the morpholine-furan synergy for nanomolar potency.

  • Risk Assessment: A self-validating protocol for detecting reactive furan metabolites (cis-2-butene-1,4-dial).

  • Synthetic Execution: Optimized cross-coupling strategies for these heterocycles.

Rational Design & SAR: The Morpholine-Furan Synergy

The Pharmacophore

In many PI3K/mTOR inhibitors, the morpholine oxygen acts as a critical hydrogen bond acceptor for the hinge region (e.g., Val851 in PI3K


). The furan ring, often fused or linked to a heteroaromatic core (like pyrimidine or quinazoline), provides a planar geometry that positions the morpholine into the solvent-exposed region while maintaining hydrophobic contacts.

Case Study: PI-103 PI-103 (Class I PI3K/mTOR inhibitor) illustrates this architecture.[1] The fused furan ring locks the conformation, ensuring the morpholine projects correctly towards the hinge.

Figure 1: Pharmacophore Map of Morpholine-Furan Inhibitors (e.g., PI-103 type)

Pharmacophore Morpholine Morpholine Ring (Solubility & Hinge Binder) Furan Furan/Fused Furan (Planar Spacer) Morpholine->Furan Linked/Fused Hinge Kinase Hinge Region (Valine/Key Residue) Morpholine->Hinge H-Bond Acceptor (O) Core Heteroaromatic Core (Scaffold) Furan->Core Scaffold Integration Pocket Hydrophobic Pocket (Affinity) Furan->Pocket Pi-Pi Stacking

Caption: Structural logic of the morpholine-furan scaffold. The morpholine oxygen targets the hinge, while the furan provides the requisite geometric spacing and electronic richness.

Addressing the Metabolic Liability (The "Furan Problem")

The inclusion of a furan ring triggers a structural alert. CYP450 enzymes (specifically CYP2E1 and CYP3A4) can oxidize the furan ring, opening it to form cis-2-butene-1,4-dial (BDA) .[2] This highly reactive dicarbonyl species alkylates proteins and DNA, leading to hepatotoxicity.[3]

Mitigation Strategy: If the furan is essential for potency, you must quantify the risk early. If toxicity is too high, bioisosteric replacement is required.

Table 1: SAR Optimization of the Furan Linker

Scaffold VariantPotency (PI3K/mTOR)Metabolic StabilityToxicity RiskDesign Recommendation
Furan (Parent) High (

)
Low (Rapid Oxidation)High (BDA formation)Use only if blocked metabolically or for acute indications.
Tetrahydrofuran Moderate (

)
High (Stable)LowFirst-choice saturation strategy. Loses planarity.
Thiophene High (

)
ModerateModerate (S-oxidation)Classic bioisostere; maintains aromaticity/planarity.
Deuterated Furan High (

)
Improved (

)
HighSlows metabolism (Kinetic Isotope Effect) but does not eliminate toxic metabolite.

Experimental Protocols

Protocol A: Reactive Metabolite Trapping (GSH Adduct Assay)

Purpose: To determine if your morpholine-furan lead generates the toxic BDA metabolite.

Reagents:

  • Test Compound (10 mM in DMSO)

  • Human Liver Microsomes (HLM) (20 mg/mL)

  • Glutathione (GSH) (100 mM stock)

  • NADPH Regenerating System

  • Quench Solution: Acetonitrile with 0.1% Formic Acid

Workflow:

  • Incubation: Mix HLM (1 mg/mL final), Test Compound (10 µM), and GSH (5 mM) in phosphate buffer (pH 7.4).

  • Initiation: Pre-incubate at 37°C for 5 min. Start reaction with NADPH.

  • Timepoints: Aliquot at 0, 15, 30, and 60 min.

  • Quench: Add 3 volumes of ice-cold Quench Solution. Centrifuge at 4000g for 15 min.

  • Analysis (LC-MS/MS):

    • Scan for Neutral Loss of 129 Da (pyroglutamic acid loss from GSH adduct).

    • Look for the [M + GSH + 16 - 2H] adduct (indicative of furan oxidation + ring opening).

Interpretation:

  • Positive Hit: Detection of GSH-trapped adducts confirms bioactivation. Action: Prioritize backup scaffolds (e.g., tetrahydrofuran).

  • Negative Hit: Compound is either stable or metabolizes via benign pathways (e.g., morpholine oxidation).

Protocol B: Synthesis of Morpholino-Furan Scaffolds

Context: Coupling a morpholine to a halo-heterocycle via a furan linker.

Step 1: Introduction of the Furan (Suzuki Coupling)

  • Reactants: Heteroaryl Halide (Core) + Furan-2-boronic acid.

  • Catalyst: Pd(dppf)Cl₂ (5 mol%).

  • Base: Na₂CO₃ (2M aqueous).

  • Solvent: DME/Water (4:1).

  • Conditions: Degas vigorously (furan is sensitive). Heat to 85°C for 4-12h under Ar.

  • Note: If using a fused system (like PI-103), the furan is built into the core during cyclization, often using propargyl alcohols.

Step 2: Installation of Morpholine (Buchwald-Hartwig or SNAr)

  • Scenario: Attaching morpholine to a chloropyrimidine/pyridine core.

  • Reactants: Chlorinated Core + Morpholine (1.2 equiv).

  • Method A (SNAr - if core is electron deficient): DIPEA (3 equiv), DMF, 80°C, 2h.

  • Method B (Buchwald - if unactivated): Pd₂(dba)₃ / BINAP, NaOtBu, Toluene, 100°C.

Visualization: The Screening Workflow

Figure 2: Go/No-Go Decision Tree for Furan Kinase Inhibitors

Workflow Start Morpholine-Furan Lead (High Potency) Assay1 GSH Trapping Assay (Protocol A) Start->Assay1 Decision GSH Adducts Detected? Assay1->Decision Stop STOP / Redesign (High Toxicity Risk) Decision->Stop Yes (>5%) Proceed Proceed to PK/PD Decision->Proceed No Mitigation Mitigation Strategy: 1. Saturate Furan (THF) 2. Block Alpha-Positions Stop->Mitigation

Caption: Critical screening path to rule out hepatotoxic furan metabolites before advancing to in vivo studies.

References

  • Raynaud, F. I., et al. (2007). "Pharmacologic Characterization of a Potent Inhibitor of Class I Phosphatidylinositide 3-Kinases." Cancer Research. (Describes PI-103).

  • Peterson, L. A. (2013).[3] "Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring." Chemical Research in Toxicology.

  • Selleck Chemicals. "PI-103: PI3K/mTOR Inhibitor Data Sheet."

  • Zask, A., et al. (2009). "Morpholine derivatives greatly enhance the selectivity of mammalian target of rapamycin (mTOR) inhibitors."[4] Journal of Medicinal Chemistry.

  • BenchChem. "Addressing Metabolic Instability of Furan-Containing Compounds."

Sources

Application Note: Strategic Synthesis of Morpholine-Furan Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The incorporation of morpholine moieties onto furan scaffolds is a critical transformation in medicinal chemistry, often employed to modulate the physicochemical properties (solubility, pKa) and metabolic stability of drug candidates. However, the inherent acid-sensitivity of the furan ring (resonance energy ~16 kcal/mol) presents a unique synthetic challenge, often leading to polymerization or ring-opening hydrolysis under standard amination conditions.

This guide provides two validated protocols for synthesizing morpholine-furan intermediates:

  • Reductive Amination (C-N Linker): A mild, high-yield protocol for installing morpholinomethyl solubilizing groups.

  • Buchwald-Hartwig Coupling (Direct C-N Bond): A catalytic method for direct heteroaryl-amine conjugation.

Introduction & Pharmacological Relevance

Morpholine is a privileged pharmacophore in modern drug discovery. Its chair conformation and oxygen atom reduce lipophilicity (LogP) while maintaining hydrogen bond acceptor capability, making it an ideal "solubilizing handle."

When coupled with furan—a bioisostere for phenyl or thiophene rings—the resulting 5-(morpholinomethyl)furan-2-yl scaffold appears in numerous bioactive molecules, including PI3K inhibitors and nitro-furan antibiotics.

synthetic Challenges
  • Acid Sensitivity: Unlike benzene, furan undergoes rapid protonation at the

    
    -position in acidic media, leading to ring opening (formation of 1,4-dicarbonyls) and "black tar" polymerization.
    
  • Regioselectivity: Direct electrophilic substitution on furan often yields mixtures; therefore, reductive amination or transition-metal catalysis is preferred for regiocontrol.

Strategic Synthesis Overview

The following decision tree illustrates the selection logic for the appropriate synthetic route based on the desired target structure.

SynthesisStrategy Start Target Structure Selection LinkerQ Is a methylene linker (-CH2-) required? Start->LinkerQ Reductive Protocol A: Reductive Amination (Reagent: NaBH(OAc)3) LinkerQ->Reductive High Solubility Need Buchwald Protocol B: Buchwald-Hartwig (Cat: Pd(OAc)2 / BINAP) LinkerQ->Buchwald Rigid Geometry Need YesLinker Yes: Morpholine-CH2-Furan Aldehyde Start: Furfural Derivative Reductive->Aldehyde NoLinker No: Morpholine-Furan (Direct Bond) HaloFuran Start: Bromofuran Derivative Buchwald->HaloFuran

Figure 1: Synthetic decision tree for morpholine-furan intermediates.

Protocol A: Reductive Amination (The "Gold Standard")

Target: 4-(Furan-2-ylmethyl)morpholine derivatives Mechanism: Formation of an iminium ion intermediate followed by selective hydride transfer.

Rationale

Sodium triacetoxyborohydride (STAB, NaBH(OAc)


) is utilized instead of sodium cyanoborohydride. STAB is less toxic, requires no pH adjustment (avoiding acid-induced furan decomposition), and is selective for aldehydes over ketones.
Materials
  • Substrate: 5-Hydroxymethylfurfural (HMF) or Furfural (1.0 equiv)

  • Amine: Morpholine (1.1 equiv)

  • Reductant: Sodium triacetoxyborohydride (1.4 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or THF (Anhydrous)

  • Quench: Sat. NaHCO

    
    
    
Step-by-Step Methodology
  • Imine Formation: In a flame-dried round-bottom flask under N

    
    , dissolve Furfural (10 mmol) in DCE (30 mL). Add Morpholine (11 mmol) dropwise.
    
    • Observation: Slight exotherm may occur. Stir at Room Temperature (RT) for 30–60 mins.

  • Reduction: Cool the mixture to 0°C. Add NaBH(OAc)

    
     (14 mmol) portion-wise over 15 minutes.
    
    • Critical Control: Do not dump the reductant; rapid gas evolution can occur.

  • Reaction: Allow the mixture to warm to RT and stir for 4–12 hours.

    • Monitor: TLC (5% MeOH in DCM). Stain with KMnO

      
       (Furan is UV active, but KMnO
      
      
      
      shows the amine well).
  • Workup (pH Control is Vital):

    • Quench by slowly adding saturated aqueous NaHCO

      
      .
      
    • Caution: Ensure aqueous layer pH > 7. Acidic workup will degrade the furan.

    • Extract with DCM (3 x 20 mL). Wash combined organics with Brine.

  • Purification: Dry over Na

    
    SO
    
    
    
    , filter, and concentrate. Purify via flash chromatography (SiO
    
    
    , gradient 0–5% MeOH/DCM).
Data & Validation
ParameterValueNotes
Typical Yield 85–95%Lower yields if water is present in solvent.
1H NMR (CDCl3)

3.50 (s, 2H)
Diagnostic singlet for N-CH2-Furan protons.
Stability ModerateStore at -20°C; susceptible to oxidation over months.

Protocol B: Buchwald-Hartwig Coupling (Direct Arylation)

Target: 4-(Furan-2-yl)morpholine Mechanism: Pd-catalyzed cycle involving oxidative addition, amine coordination, and reductive elimination.

Rationale

Direct nucleophilic aromatic substitution (


) on furan is difficult due to the electron-rich nature of the ring. Palladium catalysis overcomes this barrier. BINAP  is selected as the ligand to prevent catalyst poisoning by the furan oxygen.
Materials
  • Substrate: 2-Bromofuran or 3-Bromofuran (1.0 equiv)

  • Amine: Morpholine (1.2 equiv)

  • Catalyst: Pd(OAc)

    
     (5 mol%)
    
  • Ligand: BINAP (7.5 mol%) or Xantphos

  • Base: Cs

    
    CO
    
    
    
    (2.0 equiv) - Avoid strong alkoxides if ester groups are present.
  • Solvent: Toluene or Dioxane (Degassed)

Step-by-Step Methodology
  • Catalyst Pre-complexation: In a glovebox or under Argon, mix Pd(OAc)

    
     and BINAP in Toluene. Stir for 10 mins until the solution turns orange/red.
    
  • Addition: Add 2-Bromofuran (5 mmol), Morpholine (6 mmol), and Cs

    
    CO
    
    
    
    (10 mmol) to a pressure vial.
  • Reaction: Seal the vial and heat to 80–100°C for 12–18 hours.

    • Note: Furan halides are volatile; a sealed vessel is mandatory.

  • Workup: Filter through a pad of Celite to remove palladium black and inorganic salts. Wash the pad with EtOAc.

  • Purification: Concentrate and purify via column chromatography (Hexanes/EtOAc).

Critical Process Parameters (CPP) & Troubleshooting

Furan Stability Workflow

The following diagram details the failure modes associated with furan chemistry and how to mitigate them.

FuranStability Acid Acidic Conditions (pH < 4) Protonation C-alpha Protonation Acid->Protonation RingOpen Ring Opening (1,4-Dicarbonyls) Protonation->RingOpen Polymer Black Polymerization RingOpen->Polymer Mitigation Mitigation Strategy Mitigation->Acid Use NaBH(OAc)3 (No HCl needed) Mitigation->RingOpen Keep Workup Basic (NaHCO3)

Figure 2: Mechanism of acid-catalyzed furan degradation and mitigation strategies.

Troubleshooting Guide
  • Low Yield (Protocol A): Often caused by incomplete imine formation before reduction. Solution: Add molecular sieves (4Å) during the imine formation step to scavenge water.

  • Product Decomposition (Protocol B): Pd-catalyst death due to chelation. Solution: Switch to a bulky biaryl phosphine ligand like BrettPhos or RuPhos which are more robust for heteroaryl couplings.

  • "Black Tar" Formation: Indicates acid-catalyzed polymerization. Solution: Ensure all glassware is base-washed or neutral. Verify solvent acidity.

References

  • Reductive Amination of Furanic Aldehydes

    • Title: Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx C
    • Source: Molecules, 2020.[1][2]

    • URL:[Link]

  • Buchwald-Hartwig Coupling Mechanism & Scope

    • Title: Buchwald-Hartwig Cross Coupling Reaction - Mechanism and Protocols.
    • Source: Organic Chemistry Portal.[3]

    • URL:[Link]

  • Morpholine Synthesis & Utility

    • Title: Synthesis of Morpholines: Recent Literature.[4]

    • Source: Organic Chemistry Portal.[3]

    • URL:[Link]

  • Furan Stability Data

    • Title: Managing instability of furan rings during functionalization.[5]

    • Source: BenchChem Technical Support.[5]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Zwitterionic Furan Amino Acids

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Operator: Senior Application Scientist Ticket ID: PUR-FUR-001 Subject: Troubleshooting & Protocols for Furan-Based Zwitterions

Executive Summary

Purifying zwitterionic furan amino acids (e.g., 2-furylalanine, 5-hydroxymethylfurfural-derived amino acids) presents a paradoxical challenge. You must balance the solubility requirements of a zwitterion (which often demands extreme pH or high polarity) against the chemical instability of the furan ring (which degrades via ring-opening or polymerization in strong acids and oxidizing conditions).

This guide provides self-validating protocols designed to maximize purity while preserving the furan pharmacophore.

Module 1: Decision Matrix & Strategy

Before selecting a method, diagnose your specific scenario using the logic flow below.

PurificationStrategy Start Start: Define Analyte State IsProtected Is the N-terminus/C-terminus protected? Start->IsProtected ProtectedYes Yes (e.g., Fmoc, Boc, OMe) IsProtected->ProtectedYes Hydrophobic ProtectedNo No (Free Zwitterion) IsProtected->ProtectedNo Polar/Charged NormalPhase Normal Phase Silica (Hex/EtOAc + 1% AcOH) ProtectedYes->NormalPhase SolubilityCheck Solubility Check: Soluble in Water/MeOH? ProtectedNo->SolubilityCheck Flash Flash Chromatography NormalPhase->Flash WaterSoluble Yes (High Polarity) SolubilityCheck->WaterSoluble WaterInsoluble No (Precipitates at pI) SolubilityCheck->WaterInsoluble IEC Ion Exchange (IEC) (Volatile Buffers) WaterSoluble->IEC Scale > 1g HILIC HILIC / Mixed-Mode HPLC WaterSoluble->HILIC Scale < 100mg Crystallization Isoelectric Precipitation (pH adjustment to pI) WaterInsoluble->Crystallization

Figure 1: Decision matrix for selecting the optimal purification route based on protection status and solubility.

Module 2: Ion Exchange Chromatography (IEC)

Best For: Free zwitterions on a preparative scale (>1g). The Challenge: Standard cation exchange uses strong acid (HCl) for elution, which can trigger acid-catalyzed ring opening of the furan moiety.

Protocol: Volatile Buffer Displacement (Cation Exchange)

This method uses a volatile salt gradient to elute the amino acid without exposing the furan ring to pH < 2.0.

Materials:

  • Resin: Dowex 50WX8 (Hydrogen form) or Amberlite IR-120.

  • Wash Buffer: Distilled Water.

  • Elution Buffer: 1M Pyridine (or 2M Ammonium Hydroxide) in water. Note: Pyridine is preferred if the furan is highly acid-sensitive, as it buffers the system.

Step-by-Step Workflow:

  • Resin Preparation:

    • Pack the column and wash with 3 CV (Column Volumes) of 1M HCl (to protonate sites).

    • CRITICAL: Wash immediately with distilled water until the effluent pH is neutral. Do not leave the resin in acid.

  • Loading:

    • Dissolve the crude amino acid in the minimum volume of water. If insoluble, add dilute HCl dropwise until dissolved (keep pH > 2.0 if possible).

    • Load onto the column at a flow rate of 1 mL/min.

    • Mechanism:[1][2][3][4][5][6] The amino acid binds via its protonated amine (

      
      ).[7]
      
  • Washing:

    • Wash with 5 CV of water to remove non-basic impurities (inorganic salts, neutral organics).

  • Elution:

    • Elute with a gradient of 0.5M

      
       1M Pyridine (or 
      
      
      
      ).
    • Self-Validating Check: Collect fractions. Spot on TLC. Furan derivatives often turn pink/brown upon heating with ninhydrin or

      
       charring.
      
  • Isolation:

    • Pool fractions containing the product.

    • Concentrate under reduced pressure at <40°C (prevent thermal degradation).

    • Lyophilize to remove trace pyridine/ammonia.

Troubleshooting Ticket #IEC-01

Q: My recovery is low, and the product turned dark brown after elution. A: This indicates furan ring degradation (polymerization).

  • Cause: Exposure to strong acid sites on the resin for too long, or excessive heat during evaporation.

  • Fix:

    • Switch to a Weak Cation Exchanger (e.g., Amberlite IRC-86, Carboxymethyl cellulose). These have a higher pKa and are gentler on acid-labile substrates.

    • Elute with Ammonium Acetate (volatile buffer) instead of strong bases/acids.

    • Ensure the rotovap bath temperature never exceeds 35°C.

Module 3: Preparative HPLC (Reverse Phase & Mixed Mode)

Best For: High-purity polishing (>98%) or small scale (<100mg).

The "Zwitterion Tailing" Problem

Standard C18 columns often yield broad, tailing peaks for zwitterions because the charged amines/carboxyls interact with residual silanols on the silica.

Recommended Column Chemistries
Column TypeMechanismWhy it works for Furans
Mixed-Mode (e.g., Primesep 100) Hydrophobic + Cation ExchangeRetains polar zwitterions via ion-exchange; separates based on furan hydrophobicity. Allows elution with simple buffers.
HILIC (Amide or Silica) Partitioning into water layerExcellent retention for highly polar free amino acids. Avoids acidic mobile phases.
C18 AQ (Polar Endcapped) Hydrophobic InteractionCompatible with 100% aqueous mobile phases; prevents "phase collapse" common with polar amino acids.
Protocol: Mixed-Mode Purification

Mobile Phase A: Water + 0.1% Formic Acid (Keep acid low). Mobile Phase B: Acetonitrile + 0.1% Formic Acid. Gradient: 0% B to 40% B over 20 minutes.

  • Note: The furan ring is hydrophobic enough to provide retention on the alkyl chains, while the ion-exchange core retains the amine.

Module 4: Stability & Storage (The "Furan Factor")

Furan amino acids are prone to oxidation and acid-catalyzed cleavage.

Self-Validating Purity Check (The "A280/A260" of Furans): Furans have a distinct UV absorption around 215-220 nm and often a weaker band near 260-280 nm depending on substitution.

  • Test: Run a UV scan of your purified fraction.

  • Fail Criteria: Loss of the characteristic furan fine structure or appearance of a broad "hump" >300 nm suggests polymerization/oxidation.

Storage Protocol:

  • Store as the HCl salt (if solid and dry) or Zwitterion (lyophilized powder).

  • Argon Flush: Always store under inert gas.

  • Temperature: -20°C.

  • Avoid: Do not store in solution with TFA (Trifluoroacetic acid). TFA promotes slow decomposition of the furan ring over days.

References
  • Stability of Furan-Containing Peptides: Title: Stability and cleavage conditions of (2-furyl)-L-alanine-containing peptides.[8] Source: Protein & Peptide Letters (PubMed). URL:[Link] Relevance: Establishes the sensitivity of the furan ring to TFA and scavengers, recommending silane/water cocktails.

  • Mixed-Mode Chromatography for Zwitterions: Title: Retention of zwitter-ions on ion-exchange. Source: Chromatography Forum. URL:[Link] Relevance: Discusses the utility of mixed-mode columns (Primesep) for separating zwitterionic compounds that are difficult to retain on C18.

Sources

Solubility issues with 3-(Morpholin-4-ylmethyl)furan-2-carboxylic acid in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 3-(Morpholin-4-ylmethyl)furan-2-carboxylic acid

Executive Summary: The "Zwitterion Trap"

If you are experiencing difficulty dissolving This compound , you are likely encountering the "Zwitterion Trap." [1]

This molecule is an amphoteric pharmacophore .[1] It contains two competing functional groups:

  • Furan-2-carboxylic acid: A weak acid (

    
    ).[1]
    
  • Morpholine nitrogen: A weak base (

    
     for the conjugate acid).[1]
    

In neutral solvents or standard organic workups, these groups react with each other to form an internal salt (zwitterion).[1] This creates a crystal lattice held together by strong ionic forces (Coulombic attraction) rather than weak Van der Waals forces.[1] Consequently, the molecule becomes insoluble in non-polar organic solvents (DCM, Hexane, Toluene) and often poorly soluble in cold water.

Module 1: Diagnostic & Root Cause Analysis

Q: Why does my compound stay as a solid suspension in Dichloromethane (DCM) or Ethyl Acetate? A: You are trying to dissolve a "salt" in a non-polar solvent.[1] At neutral pH (or in the solid state), the proton moves from the carboxylic acid to the morpholine nitrogen. The molecule exists as a dipolar ion:



DCM and Ethyl Acetate have low dielectric constants (

) and cannot break this ionic lattice.[1]

Q: I tried adding water, but it didn't dissolve there either. Why? A: You are likely near the Isoelectric Point (pI) .[1] The pI is the pH where the net charge is zero. For this molecule:



At pH 

, the zwitterion concentration is maximized, and water solubility is often at its lowest because the water molecules prefer to solvate themselves rather than the neutral (but polar) zwitterion lattice.
Module 2: Solubility Prediction & Solvent Selection

Use this matrix to select the correct solvent system based on your experimental goal.

Solvent ClassRepresentative SolventsPredicted SolubilityTechnical Note
Non-Polar Hexane, Toluene, Et2OInsoluble Lattice energy is too high.[1]
Chlorinated DCM, ChloroformPoor Requires "Solubilizing Additives" (see Module 3).[1]
Polar Aprotic DMSO, DMF, DMAcHigh High dielectric constant breaks the zwitterion lattice. Best for biological assays.
Protic Methanol, EthanolModerate Soluble, but may require heating. Good for recrystallization.[1][2]
Aqueous (pH 5) WaterLow Precipitants form (Isoelectric point).[1]
Aqueous (pH < 2) 1N HClHigh Forms the Hydrochloride salt (Cationic).[1]
Aqueous (pH > 9) 1N NaOHHigh Forms the Sodium carboxylate salt (Anionic).[1]
Module 3: Troubleshooting Protocols
Scenario A: I need to extract the compound from water into an organic layer.

Standard DCM extraction will fail.[1] The zwitterion stays in the aqueous phase or forms an emulsion.[1]

The "pH-Swing" Extraction Protocol:

  • Cool the aqueous mixture to 0–5°C.

  • Adjust pH to ~5.3 (the Isoelectric Point) using dilute HCl or NaOH.

    • Observation: The product should precipitate out of the water.[1]

  • Filtration (Preferred): If solid forms, filter it. This is cleaner than extraction.[1]

  • Extraction (If oil forms):

    • Do NOT use pure DCM.[1]

    • Use: Chloroform : Isopropanol (3:1 ratio) OR DCM : Methanol (9:1 ratio).[1]

    • These polar organic mixtures can solvate the zwitterion.[1]

Scenario B: I need to run an NMR in Chloroform (

).

Issue: The sample floats or sits at the bottom of the tube.[1]

The "In-Situ Derivatization" Fix:

  • Add your sample to the NMR tube.[1]

  • Add

    
    .[1]
    
  • Add 2 drops of Deuterated Methanol (

    
    )  or TFA-d .
    
    • Mechanism:[3][4] The polar co-solvent breaks the lattice.[1] TFA protonates the carboxylate, removing the zwitterionic character.

Scenario C: I need to dissolve it for a biological assay (Stock Solution).

Issue: The compound precipitates when diluted into media.[1]

The DMSO "Stock" Protocol:

  • Dissolve the solid in pure DMSO to a concentration of 10–20 mM.

    • Tip: Sonicate for 60 seconds if initial dissolution is slow.[1]

  • Dilution: When adding to aqueous media, ensure the final DMSO concentration is <1% (to avoid toxicity).

    • Warning: If the media pH is near 5.3, it may crash out. Keep media slightly basic (pH 7.[1]4) or acidic depending on assay tolerance.

Module 4: Visualization of Chemical Behavior

The following diagram illustrates the species equilibrium and how pH dictates solubility.

SolubilityLandscape Acidic Cationic Form (pH < 2) Soluble in Water/MeOH Zwitterion Zwitterionic Form (pH ~ 5.3) INSOLUBLE (Lattice Trap) Acidic->Zwitterion Add Base (-H+) Zwitterion->Acidic Add Acid (+H+) Basic Anionic Form (pH > 9) Soluble in Water Zwitterion->Basic Add Base (-H+) Organic Organic Soluble? Requires Lipophilic Salt (e.g., DIPEA salt in DCM) Zwitterion->Organic Add Lipophilic Base (DIPEA/TEA) Basic->Zwitterion Add Acid (+H+)

Figure 1: The pH-dependent solubility landscape.[1] The "Red Zone" (Zwitterion) is where most processing failures occur.

Module 5: Advanced Purification (Recrystallization)

If you need to purify the compound without chromatography:

  • Dissolution: Suspend the crude solid in minimal hot Ethanol (or Methanol) .

  • Reflux: Heat to reflux.[1] If it does not dissolve, add water dropwise until clear (creating a hydro-alcoholic mixture).[1]

  • Cooling: Allow to cool slowly to room temperature, then to 4°C.

  • pH Trigger (Optional): If no crystals form, check the pH. Carefully adjust to pH 5–6 using dilute acetic acid or ammonia to force the zwitterion to crystallize.[1]

References
  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 6919, 2-Furoic acid (pKa data). Retrieved from [Link]

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 7972, 4-Methylmorpholine (pKa data). Retrieved from [Link]

  • Clark, J. (2016). The Solubility of Amino Acids (Zwitterion Mechanism).[1] ChemGuide.[1] Retrieved from [Link]

  • Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems.[1][5] University of Rhode Island Dissertations.[1][5] Retrieved from [Link]

  • LookChem. General procedures for the purification of Carboxylic acids. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Recrystallization of Morpholine and Furan Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of morpholine and furan intermediates. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of recrystallization, a critical step in ensuring the purity and consistency of these valuable compounds. Morpholine and furan derivatives are key building blocks in medicinal chemistry, and their purity directly impacts downstream applications and the quality of active pharmaceutical ingredients (APIs).[1][2] This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you overcome common challenges and optimize your recrystallization processes.

Troubleshooting Guide: Common Recrystallization Issues and Solutions

This section addresses specific problems you may encounter during the recrystallization of morpholine and furan intermediates.

Question: My compound "oiled out" during cooling instead of forming crystals. What should I do?

Answer: "Oiling out," where the solute separates as a liquid instead of a solid, is a frequent challenge.[3] It often occurs when the solution is too saturated or when the compound's melting point is below the boiling point of the solvent.[3][4]

  • Immediate Action: Reheat the solution until the oil redissolves completely.

  • Troubleshooting Steps:

    • Add More Solvent: The most common cause is oversaturation. While the solution is hot, add a small amount of the same hot solvent to decrease the concentration and then allow it to cool slowly again.[3]

    • Slow Cooling: Rapid cooling can favor oiling. Ensure the solution cools gradually to room temperature before any further cooling in an ice bath. Slow cooling provides the necessary time for crystal lattice formation.[5][6]

    • Solvent System Modification: If oiling persists, the solvent may be too good. Consider a mixed solvent system. Dissolve your compound in a "good" solvent where it is highly soluble, and then titrate in a "poor" solvent (in which it is less soluble) until the solution becomes slightly cloudy. Reheat to clarify and then cool slowly.[5][7] Common solvent pairs for polar molecules like many morpholine and furan intermediates include ethanol/water or ethyl acetate/hexane.[4][5]

    • Lower the Crystallization Temperature: If your compound has a low melting point, after slow cooling to room temperature, try cooling the flask in an ice bath or even a freezer to induce crystallization.[3]

Question: I have very low or no crystal yield after cooling. What went wrong?

Answer: Poor yield is often a result of using too much solvent or choosing a solvent in which your compound is too soluble at low temperatures.

  • Troubleshooting Steps:

    • Reduce Solvent Volume: If you still have the mother liquor, you can try to carefully evaporate some of the solvent to increase the concentration and induce further crystallization.[8]

    • Induce Crystallization: If the solution is supersaturated but crystals haven't formed, you can try:

      • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites.[6]

      • Seeding: Add a tiny crystal of the pure compound (a "seed crystal") to the solution to initiate crystallization.[5][6]

    • Re-evaluate Your Solvent Choice: The ideal solvent should dissolve your compound when hot but have low solubility when cold.[4][9] You may need to perform a new solvent screen.

Question: My purified crystals are still showing significant impurities by analysis (e.g., TLC, HPLC, NMR). Why?

Answer: Impurities can be persistent and may co-crystallize with your product. The nature of the impurity and its concentration are key factors.[10][11]

  • Troubleshooting Steps:

    • Inadequate Washing: Ensure you wash the filtered crystals with a small amount of ice-cold recrystallization solvent to remove residual mother liquor, which contains the impurities.[5] Using warm or room temperature solvent will redissolve some of your product.

    • Impurity Incorporation: Some impurities, especially those structurally similar to your product, can become incorporated into the crystal lattice.[10][12] In such cases, a single recrystallization may not be sufficient. A second recrystallization may be necessary.

    • Consider an Alternative Purification Method: If recrystallization fails to remove a persistent impurity, you may need to consider other techniques like column chromatography before a final recrystallization step.[5][13]

Question: The color of my product is off, even after recrystallization. How can I remove colored impurities?

Answer: Colored impurities are often highly polar and can be removed with activated carbon.

  • Protocol for Decolorization:

    • Dissolve your crude product in the minimum amount of hot solvent.

    • Allow the solution to cool slightly to prevent flash boiling when adding the charcoal.

    • Add a small amount of activated carbon (a spatula tip is usually sufficient). Adding too much can adsorb your product and reduce the yield.

    • Gently reheat the solution to boiling for a few minutes.

    • Perform a hot gravity filtration to remove the activated carbon. This must be done quickly to prevent your product from crystallizing prematurely in the funnel.[8]

    • Allow the filtered, colorless solution to cool and crystallize as usual.

Frequently Asked Questions (FAQs)

Q1: How do I select the best solvent for my morpholine or furan intermediate?

A1: The principle of "like dissolves like" is a good starting point; polar compounds tend to dissolve in polar solvents.[8] For morpholine and furan intermediates, which often contain polar functional groups, solvents like ethanol, isopropanol, or ethyl acetate are good starting points.[4][14]

Solvent Selection Workflow

start Start: Small Sample of Crude Product test_rt Test Solubility in Solvent at Room Temperature start->test_rt rt_soluble Result: Soluble test_rt->rt_soluble Is it soluble? rt_insoluble Result: Insoluble/Slightly Soluble test_rt->rt_insoluble Is it insoluble? reject1 Reject Solvent (Too Soluble) rt_soluble->reject1 test_hot Heat the Insoluble Mixture to Boiling rt_insoluble->test_hot hot_soluble Result: Soluble test_hot->hot_soluble Is it soluble? hot_insoluble Result: Insoluble test_hot->hot_insoluble Is it insoluble? cool Cool the Hot Solution hot_soluble->cool reject2 Reject Solvent (Too Insoluble) hot_insoluble->reject2 crystals Result: Forms Abundant Crystals cool->crystals Do crystals form? no_crystals Result: No/Few Crystals cool->no_crystals Do crystals not form? accept Acceptable Solvent crystals->accept consider_mixed Consider Mixed Solvent System or Re-evaluate no_crystals->consider_mixed

Caption: A decision tree for selecting an appropriate recrystallization solvent.

Summary of Solvent Selection Criteria

CriteriaIdeal CharacteristicRationale
Solubility at Room Temp Insoluble or sparingly solubleTo maximize product recovery upon cooling.[4]
Solubility at Boiling Point SolubleTo allow the compound to fully dissolve, releasing trapped impurities.[4]
Temperature Gradient Large difference in solubility between hot and coldA steep solubility curve ensures high recovery.[4]
Boiling Point Lower than the compound's melting pointTo prevent the compound from oiling out instead of crystallizing.[4]
Volatility Moderately volatileThe solvent should be easily removable from the final crystals.[7]
Reactivity InertThe solvent should not react with the compound being purified.

Q2: What is the difference between single-solvent and two-solvent recrystallization?

A2:

  • Single-Solvent Recrystallization: This is the most straightforward method, where the impure solid is dissolved in a minimum amount of a hot solvent and then crystallized upon cooling.[8] This is the preferred method when a suitable single solvent can be found.

  • Two-Solvent (or Mixed-Solvent) Recrystallization: This technique is used when no single solvent has the ideal properties.[8] The compound is dissolved in a "good" solvent in which it is very soluble, and a "poor" solvent (the anti-solvent) in which it is insoluble is added dropwise to the hot solution until it becomes cloudy (the saturation point). A small amount of the "good" solvent is then added to redissolve the precipitate, and the solution is cooled.[5][7] The two solvents must be miscible with each other.[4][7]

Q3: How does the rate of cooling affect my crystal size and purity?

A3: The rate of cooling has a significant impact on the final product.

  • Slow Cooling: Promotes the formation of larger, more perfect crystals.[5] The slow process allows molecules to selectively deposit onto the growing crystal lattice, excluding impurities more effectively. This generally leads to higher purity.

  • Rapid Cooling (e.g., plunging a hot flask into an ice bath): Leads to the rapid formation of many small crystals.[15] This can trap impurities within the crystal lattice and often results in a less pure product.[5] While it can sometimes increase the overall yield, it is often at the expense of purity.

Q4: Can impurities affect the crystal habit (shape) of my product?

A4: Yes, impurities can significantly alter the crystal habit. Even small amounts of an impurity can adsorb to specific faces of a growing crystal, inhibiting growth on that face and leading to different overall shapes, such as changing from prisms to needles.[10][12] This can impact downstream processing, as needle-like crystals can be difficult to filter and dry.[16]

Experimental Protocols

Protocol 1: Standard Single-Solvent Recrystallization

  • Dissolution: Place the crude morpholine or furan intermediate in an Erlenmeyer flask. Add a minimal amount of the selected solvent. Heat the mixture to boiling (using a hot plate and a condenser if the solvent is volatile) while stirring. Continue adding small portions of the hot solvent until the solid is completely dissolved.[4]

  • Hot Filtration (if necessary): If there are insoluble impurities (e.g., dust, inorganic salts), perform a hot gravity filtration. Use a pre-heated funnel and fluted filter paper to quickly filter the hot solution into a clean, pre-warmed flask.[8]

  • Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature on a benchtop. Do not disturb the flask during this period. Once at room temperature, you can place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[8]

  • Collection of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.[9]

  • Washing: Wash the crystals with a small amount of ice-cold solvent to rinse away any remaining impurities.[5]

  • Drying: Allow the crystals to dry on the filter paper with the vacuum on. Then, transfer the crystals to a watch glass or drying dish to dry completely, preferably in a vacuum oven.

Recrystallization Workflow Diagram

dissolve 1. Dissolve Crude Product in Minimum Hot Solvent hot_filter 2. Hot Gravity Filtration (If Insoluble Impurities Present) dissolve->hot_filter cool 3. Slow Cooling to Room Temperature hot_filter->cool ice_bath 4. Cool in Ice Bath to Maximize Yield cool->ice_bath vac_filter 5. Vacuum Filtration to Collect Crystals ice_bath->vac_filter wash 6. Wash Crystals with Ice-Cold Solvent vac_filter->wash dry 7. Dry Purified Crystals wash->dry

Caption: A step-by-step workflow for a standard recrystallization procedure.

References

  • Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. Crystals. [Link]

  • Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. MDPI. [Link]

  • Recrystallization I 10. Chem 355 Jasperse. [Link]

  • Crystallization. University of California, Irvine. [Link]

  • Crystallization & Solid Form Challenges for Intermediates. Tianming Pharmaceutical. [Link]

  • Experiment 2: Recrystallization. Kwantlen Polytechnic University. [Link]

  • How to Purify an organic compound via recrystallization or reprecipitation? ResearchGate. [Link]

  • The importance of impurity on pharmaceutical processes. UL Research Repository. [Link]

  • Recrystallization. University of Colorado Boulder. [Link]

  • Solvent selection for recrystallization: An undergraduate organic experiment. Journal of Chemical Education. [Link]

  • Prevalence of Impurity Retention Mechanisms in Pharmaceutical Crystallizations. Rowan University. [Link]

  • Recrystallization Definition, Principle &Purpose. PraxiLabs. [Link]

  • Recrystallization of Active Pharmaceutical Ingredients. SciSpace. [Link]

  • Recrystallization. Chemistry LibreTexts. [Link]

  • Tips & Tricks: Recrystallization. University of Rochester, Department of Chemistry. [Link]

  • Success or Failure of Chiral Crystallization of Similar Heterocyclic Compounds. National Institutes of Health. [Link]

  • Synthesis, Characterization and Study the Biological Activity of New Morpholine Derivative. Iraqi Journal of Science. [Link]

  • Pharmaceutical Crystallization in drug development. Syrris. [Link]

  • Synthesis of Furan Derivatives Condensed with Carbohydrates. National Institutes of Health. [Link]

  • Crystallization Tendency of Active Pharmaceutical Ingredients Following Rapid Solvent Evaporation—Classification and Comparison to Melt Crystallization Behavior. Kinam Park. [Link]

  • Furan-containing gem-bromonitroethenes: Synthesis and reaction with morpholine. ResearchGate. [Link]

  • Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. [Link]

  • Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus. National Institutes of Health. [Link]

  • Synthesis and Characterization of Some New Morpholine Derivatives. Baghdad Science Journal. [Link]

  • Synthesis and Characterization of Some New Morpholine Derivatives. ResearchGate. [Link]

  • First time synthesis, first time work-up and purification. Reddit. [Link]

  • Synthesis and Characterization of Some New Morpholine Derivatives. ResearchGate. [Link]

  • Help with purification of furanones. Reddit. [Link]

  • Polyamines are traps for reactive intermediates in furan metabolism. National Institutes of Health. [Link]

Sources

Heterocyclic Chemistry Support Hub: Troubleshooting Steric Furan Amides

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Technical Guide for Amide Bond Formation with Sterically Hindered Furan Carboxylic Acids To: Research Scientists, Process Chemists, and Medicinal Chemistry Leads From: Senior Application Scientist, Heterocyclic Chemistry Division

Introduction: The "Furan Paradox"

Working with sterically hindered furan-2-carboxylic acids (or 3-furoic acids) presents a unique chemical contradiction we call the Furan Paradox .

  • The Steric Barrier: Bulky substituents (e.g., tert-butyl, halogens) at the 3- or 4-position physically block nucleophilic attack, requiring high-energy activation of the carboxylate.

  • The Electronic Fragility: The furan ring is electron-rich (pi-excessive). Harsh activation methods (like thionyl chloride with heat) or strong Lewis acids often trigger decarboxylation or acid-catalyzed polymerization (black tar formation) before the amide bond forms.

This guide provides self-validating protocols to navigate this paradox, moving beyond standard HATU/EDC couplings which frequently fail with these substrates.

Module 1: The Activation Dilemma (Reagent Selection)

Q: My standard HATU/DIPEA coupling shows <10% conversion after 24 hours. Should I heat it? A: Proceed with extreme caution. Heating hindered furan acids with basic uronium salts (HATU/HBTU) often leads to extensive decarboxylation rather than amidation. If HATU fails at room temperature, the steric barrier is likely too high for the active ester intermediate. You need to switch the mechanism of activation, not just the temperature.

Recommendation: Switch to T3P (Propylphosphonic anhydride) or Ghosez’s Reagent .

Comparative Analysis of Reagents for Steric Furans
ReagentMechanismSteric ToleranceAcid Stability RiskRecommended For
HATU Active Ester (OAt)ModerateLowGeneral screening; mild steric hindrance.
T3P Mixed AnhydrideHigh Very LowFirst-line choice for steric/chiral furans.
Ghosez's Rgt Acid Chloride (Neutral)Very High Low"Nuclear option" for extremely hindered substrates.
SOCl₂ / (COCl)₂ Acid Chloride (Acidic)HighCritical (Decarboxylation)Avoid unless substrate is proven stable.
Module 2: Troubleshooting Specific Failure Modes

Q: The reaction mixture turned into a black tar/sludge. What happened? A: This is likely furan ring opening/polymerization .

  • Cause: Strong acid generated in situ (e.g., HCl from thionyl chloride) or high temperatures initiated electrophilic attack on the furan ring itself.

  • Fix: Use Ghosez’s Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine). It generates the acid chloride under neutral conditions, producing only a neutral amide byproduct, avoiding the HCl spike that destroys the furan.

Q: I see the active ester by LCMS, but it won't react with my amine. A: You have hit the "Steric Wall." The active ester (e.g., -OBt or -OAt) is too bulky to allow the amine to approach the carbonyl carbon.

  • Fix: Switch to T3P . The T3P mechanism involves a cyclic transition state that is less sterically demanding than the displacement of a bulky benzotriazole leaving group.

  • Base Optimization: Switch from DIPEA to 2,4,6-Collidine (Sym-collidine) . Collidine is non-nucleophilic and prevents the formation of unreactive

    
    -acyl ammonium salts, effectively "de-cluttering" the reaction center.
    

Q: My product is racemizing (or epimerizing) at the alpha-position. A: While furan rings don't have chiral centers, if you are coupling to a chiral amine or if the furan has a chiral side chain:

  • Cause: Over-activation leads to oxazolone formation.

  • Fix: T3P is chemically proven to show the lowest epimerization rates among coupling reagents because the rapid intramolecular acyl transfer outcompetes the oxazolone formation pathway.

Module 3: Validated Protocols
Protocol A: The T3P Method (High Yield, Low Epimerization)

Best for: Moderately hindered furans, scale-up, and chiral substrates.

  • Dissolution: Dissolve Furan Acid (1.0 equiv) and Amine (1.1 equiv) in anhydrous EtOAc or 2-MeTHF (avoid DMF if possible to simplify workup).

  • Base Addition: Add Sym-collidine (2.5 - 3.0 equiv). Cool to 0 °C.

  • Activation: Add T3P (50% w/w in EtOAc, 1.5 - 2.0 equiv) dropwise.

    • Note: T3P requires a slight excess as it can be hydrolyzed by trace water.

  • Reaction: Allow to warm to RT. Stir 12–24 h.

    • Checkpoint: Monitor by LCMS.[1] If slow, heat to 40-50 °C (T3P is thermally more stable than HATU).

  • Workup (The "Magic" Step): Wash with water, then 10% NaOH (or NaHCO3), then water.

    • Why: T3P byproducts are water-soluble phosphates.[2] They wash away completely, leaving pure amide in the organic layer.

Protocol B: The Ghosez’s Reagent Method (The "Gold Standard")

Best for: Extremely hindered "brick dust" substrates where other methods fail.

  • Activation: Dissolve Furan Acid (1.0 equiv) in anhydrous DCM .

  • Reagent Addition: Add Ghosez’s Reagent (1.2 equiv) at 0 °C. Stir for 1–2 hours at RT.

    • Validation: Take a chemically inert aliquot, quench with MeOH, and check LCMS for the methyl ester. If ester forms, the acid chloride is ready.

  • Coupling: In a separate flask, dissolve Amine (1.1 equiv) and DIPEA (2.0 equiv) in DCM.

  • Combination: Add the acid chloride solution dropwise to the amine solution at 0 °C.

  • Workup: Standard aqueous extraction.

Module 4: Visualizing the Logic
Diagram 1: Reagent Decision Matrix

Caption: Logical flow for selecting the correct coupling strategy based on steric and electronic constraints.

ReagentSelection Start Start: Furan Amide Coupling StericCheck Is the Furan/Amine Sterically Hindered? Start->StericCheck Standard Use HATU / DIPEA (Standard Protocol) StericCheck->Standard No AcidSensitive Is the Furan Acid-Sensitive? StericCheck->AcidSensitive Yes T3P Protocol A: T3P + Sym-Collidine (Low Epimerization, Mild) AcidSensitive->T3P Yes (Default) ExtremeSteric Did T3P Fail or Extreme Sterics? AcidSensitive->ExtremeSteric High Sterics Ghosez Protocol B: Ghosez's Reagent (Neutral Acid Chloride) ExtremeSteric->Ghosez Yes Thionyl Avoid SOCl2 / (COCl)2 (Risk of Decarboxylation) ExtremeSteric->Thionyl Only if robust

Diagram 2: Mechanism of Ghosez Activation

Caption: Ghosez's reagent converts the acid to acid chloride via a chloro-enamine intermediate, maintaining neutral pH.

GhosezMech Acid Furan Carboxylic Acid Intermediate Chloro-iminium Intermediate Acid->Intermediate Attacks GhosezRgt Ghosez's Reagent (Chloro-enamine) GhosezRgt->Intermediate Activates AcidChloride Furan Acid Chloride (Reactive Species) Intermediate->AcidChloride Cl- Transfer Amide Neutral Amide Byproduct Intermediate->Amide Leaving Group

References
  • Dunetz, J. R., et al. (2016). T3P (Propylphosphonic Anhydride): A Mild and Efficient Reagent for the Preparation of Amides and Peptides.[2][3]Pfizer Global R&D .

    • Significance: Establishes T3P as the superior reagent for steric/epimeriz
    • (via ACS)

  • Ghosez, L., et al. (1979).

    
    -Chloro-enamines; Reactive Intermediates for Synthesis: 1-Chloro-N,N,2-trimethylpropenylamine.Organic Syntheses .
    
    • Significance: The foundational protocol for generating acid chlorides under neutral conditions.
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents.Chemical Society Reviews .

    • Significance: Comprehensive review of side reactions (N-acyl urea)
  • Carpino, L. A., et al. (1995). Tetramethylfluoroformamidinium Hexafluorophosphate (TFFH): A Rapid-Acting Peptide Coupling Reagent.J. Am. Chem. Soc. [4]

    • Significance: Discusses acyl fluorides as an altern

Sources

Technical Support Center: Stability & Handling of 3-(Morpholin-4-ylmethyl)furan-2-carboxylic Acid

[1]

Part 1: Executive Technical Summary[1]

The "Zwitterionic Mannich Base" Challenge As researchers, we often treat small molecules as static entities.[1] However, 3-(Morpholin-4-ylmethyl)furan-2-carboxylic acid represents a dynamic equilibrium system.[1] Structurally, it is a Mannich base —formed (retro-synthetically) from a furan-2-carboxylic acid core, formaldehyde, and morpholine.[1]

This architecture introduces three distinct stability vectors that must be managed simultaneously:

  • Retro-Mannich Dissociation: The C3-methylene-morpholine bond is labile under acidic conditions, leading to the release of free morpholine.[1]

  • Decarboxylation: The electron-rich furan ring facilitates the loss of CO₂ from the C2-position under thermal stress.

  • Furan Oxidation: The heteroaromatic ring is highly susceptible to photo-oxidation and acid-catalyzed ring opening, often observed as rapid solution browning.[1]

This guide provides the protocols necessary to stabilize this molecule in solution, preventing the common "ghost peaks" and potency loss observed in HTS and lead optimization campaigns.

Part 2: Critical Stability Profile (The "Three-Front War")

The Retro-Mannich Risk (pH < 4.0)

Mannich bases are chemically reversible.[1] In aqueous acidic media, the equilibrium shifts toward the starting materials.

  • Mechanism: Protonation of the morpholine nitrogen increases the leaving group ability, facilitating C-N bond cleavage.

  • Symptom: Appearance of a secondary peak in LC-MS corresponding to the de-aminated furan core or free morpholine.

Thermal Decarboxylation (T > 60°C)

Furan-2-carboxylic acids are prone to thermal decarboxylation.[1] While the unsubstituted acid typically requires temperatures >140°C to decarboxylate rapidly, the presence of the electron-donating aminomethyl group at C3 can lower this activation energy by stabilizing the transition state.

  • Risk Factor: Drying down fractions in a genevac/rotovap at high heat.[1]

Oxidative Ring Opening (Light + Air)

Furans act as dienes.[1] In the presence of singlet oxygen (generated by ambient light and trace impurities), the furan ring can undergo [4+2] cycloaddition or oxidative ring opening, leading to reactive dicarbonyl species that polymerize into dark tars.

Part 3: Troubleshooting Guide & FAQs

Symptom: Solution Discoloration

Q: My 10 mM DMSO stock solution turned from colorless to amber/brown overnight. Is it still usable? A: Likely Compromised. The browning is a hallmark of furan oxidation and polymerization.

  • Root Cause: Auto-oxidation of the furan ring, likely accelerated by light or trace acid in the DMSO.

  • Diagnostic: Check LC-UV at 254 nm. If the main peak purity has dropped <95%, discard.[1]

  • Prevention: Store DMSO stocks under Argon/Nitrogen in amber vials. Avoid "old" DMSO, which accumulates peroxides and acidic impurities.[1]

Symptom: Mass Spec "Ghost" Peaks

Q: I see a mass peak at [M-87] in my LC-MS spectrum. What is this? A: Retro-Mannich Degradation. You are observing the loss of the morpholine fragment (Mass 87 Da).

  • Root Cause: Your mobile phase is likely too acidic (e.g., 0.1% TFA).[1] The acidic environment inside the column or ion source is catalyzing the retro-Mannich reaction.

  • Corrective Action: Switch to a milder buffer system (e.g., 10 mM Ammonium Bicarbonate, pH 7.4) or reduce acid modifier concentration to 0.05% Formic Acid.

Symptom: Precipitation

Q: The compound crashes out when I dilute my DMSO stock into PBS (pH 7.4). Why? A: Isoelectric Point (pI) Trap. This molecule is a zwitterion (Acidic -COOH + Basic Morpholine).[1]

  • Mechanism: At a specific pH (the pI), the molecule has a net neutral charge, minimizing its solubility.

  • Troubleshooting: Measure the pH of your final solution. If it is near the calculated pI (approx pH 4-6), solubility is minimal.[1]

  • Fix: Adjust the buffer pH to be at least 1-2 units away from the pI. A slightly basic buffer (pH 8.[1]0) often improves solubility by ensuring the carboxylic acid is fully deprotonated (anionic form) while the morpholine remains uncharged or partially charged.

Part 4: Visualizing the Instability Pathways

The following diagram illustrates the degradation logic and the decision matrix for troubleshooting.

StabilityPathwayscluster_preventionStabilization ProtocolsCompound3-(Morpholin-4-ylmethyl)furan-2-carboxylic acidRetroMannichRetro-Mannich(Loss of Morpholine)Compound->RetroMannich Catalyzed by H+ DecarbDecarboxylation(Loss of CO2)Compound->Decarb Thermal Stress OxidationRing Oxidation(Polymer/Tar)Compound->Oxidation Photo-oxidation AcidAcidic pH (< 4.0)Mobile Phase / Stomach AcidAcid->RetroMannichHeatHeat (> 60°C)Rotovap / DryingHeat->DecarbLightAirLight + OxygenBenchtop StorageLightAir->OxidationP1Store at -20°CProtect from LightP2Avoid Strong Acid(Use pH 7-8 Buffers)P3Cold Evaporation(Lyophilization)

Caption: Figure 1. Degradation pathways of this compound showing the three primary stress vectors: Acid (Retro-Mannich), Heat (Decarboxylation), and Light/Air (Oxidation).[1]

Part 5: Standard Operating Procedures (SOPs)

Protocol A: Preparation of Stable Stock Solutions

Objective: Create a 10 mM stock solution with maximum shelf-life.

  • Solvent Choice: Use Anhydrous DMSO (Grade ≥99.9%).[1] Avoid alcohols (MeOH/EtOH) as they can promote esterification of the carboxylic acid over time.

  • Weighing: Weigh the solid rapidly. The compound is hygroscopic.

  • Dissolution: Vortex until clear. If sonication is required, limit to <30 seconds to avoid heating.[1]

  • Aliquot: Divide into single-use aliquots (e.g., 50 µL) in amber glass vials.

  • Storage: Store at -20°C or -80°C .

    • Shelf Life: 3 months at -20°C. Discard if color changes to yellow/brown.[1]

Protocol B: LC-MS Quality Control Method

Objective: Verify integrity without inducing degradation during analysis.[1]

ParameterSettingRationale
Column C18 (e.g., Waters BEH), 1.7 µmStandard reverse phase.[1]
Mobile Phase A 10 mM Ammonium Bicarbonate (pH 7.[1]8)CRITICAL: Basic pH prevents on-column retro-Mannich degradation.[1]
Mobile Phase B AcetonitrileStandard organic modifier.[1]
Gradient 5% to 95% B over 5 minFast gradient minimizes residence time.[1]
Column Temp 30°CKeep cool to prevent thermal decarboxylation.[1]
Detection UV 254 nm + MS (ESI+)Monitor purity and mass simultaneously.[1]

Part 6: References

  • AdiChemistry. (n.d.).[1] Mannich Reaction | Mechanism | Explanation | Applications. Retrieved from [Link]

    • Relevance: Establishes the reversibility of the Mannich reaction and the role of acidic conditions in the equilibrium.

    • Relevance: Validates the thermal instability of furan-2-carboxylic acid derivatives and the risk of decarboxylation.

  • Chemistry Steps. (2021). Mannich Reaction. Retrieved from [Link]

    • Relevance: Details the mechanism of iminium ion formation and the acid-catalyzed nature of the reaction.

    • Relevance: Explains the susceptibility of furan rings to oxidative ring opening and singlet oxygen attack.

  • ResearchGate. (2020).[1] Thermal decarboxylation of 2-furoic acid and its implication for the formation of furan in foods. Retrieved from [Link]

    • Relevance: Provides specific thermal data on the decarboxylation of furoic acid derivatives.

Executive Summary: The "Dual-Threat" of Furan Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Handling Hygroscopic Furan-Carboxylic Acid Derivatives

Case ID: FUR-HYG-001 Status: Active Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Welcome to the technical support hub for furan-carboxylic acid derivatives (e.g., 2-furoic acid, 2,5-furandicarboxylic acid [FDCA], and their salts).[1]

As researchers, we often treat these merely as "organic acids," but they possess a dual-threat profile :

  • Hygroscopicity: Many derivatives (especially salts and polar functionalized forms) aggressively adsorb atmospheric moisture, ruining stoichiometric precision.[1]

  • Furan Ring Sensitivity: Unlike benzene, the furan ring is electron-rich and acid-sensitive.[1] Moisture does not just dilute your sample; it can facilitate acid-catalyzed ring opening or decarboxylation upon heating, turning your white solid into a black tar.[1]

This guide provides self-validating protocols to handle these compounds without compromising their structural integrity.

Module 1: Storage & "Rescuing" Hydrated Samples

User Question: “My 2-furoic acid derivative has turned into a sticky brick. Can I just dry it in an oven at 100°C?”

Technical Response: STOP. Do NOT place furan-carboxylic acids in a standard oven at >100°C without vacuum.

  • The Risk: Simple furan acids (like 2-furoic acid) have relatively low melting points (128–133°C) and can sublime or decarboxylate (lose CO₂) at temperatures as low as 140°C, a process often catalyzed by trace impurities or hot spots in an oven [1, 2].[1]

  • The Chemistry: High heat + moisture + carboxylic acid protons = perfect storm for polymerization (tar formation).[1]

Protocol: The "Cold" Vacuum Rescue

Use this method to remove water without triggering thermal decomposition.

  • Grind (If possible): If the solid is a hard cake, quickly crush it in a mortar under a flow of dry Nitrogen/Argon.[1]

  • Setup: Place the solid in a round-bottom flask or Schlenk tube.

  • Desiccant: Connect to a high-vacuum manifold (Schlenk line) with a P₂O₅ (Phosphorus Pentoxide) or KOH trap between the sample and the pump.[1]

  • Temperature: Heat the flask using a water bath set to 40–50°C (Max).

  • Duration: Apply dynamic vacuum (<0.1 mbar) for 4-6 hours.

  • Validation: Check weight loss until constant mass is achieved.

Pro-Tip: If your derivative is a salt (e.g., Sodium 2-furoate), it is likely forming a hydrate.[1] You may need to determine the exact water content (see Module 3) and adjust your reaction stoichiometry rather than trying to remove "bound" water, which requires energies that might destroy the molecule.

Module 2: Precision Weighing & Stoichiometry

User Question: “My balance readout keeps drifting upwards while I weigh my sample. How do I get an accurate mass?”

Technical Response: The drift is real-time water adsorption.[1] If you ignore it, you will under-load your reagent (weighing water instead of catalyst/reactant), leading to incomplete conversion.[1]

Protocol: The "Difference Weighing" Technique

Do not weigh hygroscopic furan derivatives on an open weighing boat.

  • Prepare: Dry a vial + cap + septum in an oven; cool in a desiccator.

  • Load: Add your approximate amount of furan derivative to the vial inside a glovebox or glovebag (if available). If on a bench, work rapidly.[1] Cap immediately.

  • Weigh 1 (Gross): Weigh the full, capped vial on the analytical balance. Record Mass (

    
    ).[1]
    
  • Dispense: Inject solvent (if doing a solution transfer) or quickly pour the solid into your reaction vessel. Cap the empty vial immediately.

  • Weigh 2 (Tare): Weigh the "empty" capped vial (with residual dust). Record Mass (

    
    ).[1]
    
  • Calculate:

    
    .[1]
    

Data Visualization: Impact of Hygroscopy on Stoichiometry Table 1: Simulated error in a coupling reaction (1.0 equiv target) if water uptake is ignored.

Water Uptake (wt%)Actual Reagent Loaded (mmol)Stoichiometric DeficitResult
0% (Dry)1.000%Optimal Yield
2%0.982%Minor impurity profile
5% (Common)0.955%Incomplete conversion; difficult purification
10% (Sticky)0.9010%Failed Reaction (Major byproduct formation)

Module 3: Reaction Troubleshooting & Analytics

User Question: “I ran a reaction with my dried material, but the solution turned black/tarry immediately upon heating. Why?”

Technical Response: This is the classic "Furan Polymerization" signature. Furan rings are acid-sensitive.[1][2] If your hygroscopic acid brought water into the system, it may have hydrolyzed a reagent (like an acid chloride) to create a strong mineral acid (HCl), which then attacked the furan ring.[1]

Diagnostic Workflow: The "Vicious Cycle" of Hygroscopy

FuranFailure Start Hygroscopic Furan Derivative Moisture Absorbs Atmospheric H2O Start->Moisture Weighing Weighing Error (Mass = Compound + Water) Moisture->Weighing Reaction Reaction Setup (Heat Applied) Weighing->Reaction PathA Path A: Stoichiometry Fail Reaction->PathA Dilution Effect PathB Path B: Acid Catalysis Reaction->PathB H2O + Reagent = Strong Acid ResultA Incomplete Conversion (Unreacted SM) PathA->ResultA ResultB Ring Opening / Polymerization (Black Tar) PathB->ResultB

Figure 1: The cascade of failure initiated by moisture in furan chemistry.[1] Water is not just a solvent; it is a reactive impurity.

Protocol: Karl Fischer (KF) Titration for Furans

To validate your drying, you must measure water content.[1]

  • Warning: Standard KF reagents contain methanol.[1] Carboxylic acids can esterify with methanol (releasing water) causing a "drifting endpoint" [3].[1]

  • The Fix:

    • Use Methanolic-Free KF reagents (often ketone/aldehyde specific reagents are safer for sensitive furans).[1]

    • Alternatively, use a Coulometric KF with an oven attachment (heating sample to 110°C and carrying vapor to the cell) to avoid direct chemical interaction between the furan acid and the iodine/alcohol mix.

Module 4: Purification Decision Tree

User Question: “My product is impure. Should I recrystallize or sublime it?”

Technical Response: This depends on the thermal stability and volatility of your specific derivative.

PurificationTree Input Impure Furan Derivative Check1 Is MP < 150°C? Input->Check1 Sublimation Vacuum Sublimation (High Purity, No Solvents) Check1->Sublimation Yes (e.g., 2-Furoic Acid) Recryst Recrystallization Check1->Recryst No (e.g., FDCA) Check2 Is it Water Soluble? Recryst->Check2 WaterRecryst Water + Charcoal (Avoid strong acid pH) Check2->WaterRecryst Yes (Salts) SolventRecryst Toluene or EtOH/Water Check2->SolventRecryst No (Free Acids)

Figure 2: Selection guide for purification.[1] Sublimation is preferred for simple furoic acids due to efficiency and drying effect.

Purification Notes:

  • Sublimation: 2-Furoic acid sublimes readily.[1][2] This is the best way to dry and purify simultaneously. Use a cold finger condenser [1].

  • Recrystallization: If using water, ensure you do not boil for extended periods, as decarboxylation kinetics increase significantly above 100°C in aqueous solution [2].[1]

References

  • BenchChem Technical Support. (2025).[1][2][3] Decarboxylation of 2-Furancarboxylic Acid: Troubleshooting & Optimization. Retrieved from [1]

  • National Institutes of Health (NIH). (2020).[1] Thermal degradation of 2-furoic acid and furfuryl alcohol as pathways in the formation of furan.[4][5] PubMed.[1] Retrieved from [1]

  • Kyoto Electronics Manufacturing (KEM). (2025).[1] Karl Fischer Moisture Titrators: Interfering Reactions and Countermeasures.[1][6][7] Retrieved from [1]

  • Organic Syntheses. (1941).[1] 2-Furancarboxylic Acid (2-Furoic Acid) Preparation and Purification.[1][8] Coll. Vol. 1, p. 274.[1][8] Retrieved from [1]

  • ACS Catalysis. (2019).[1][9] Enzymatic Carboxylation and Decarboxylation of Furan Derivatives.[1] Retrieved from [1]

Sources

Technical Support Center: Optimizing Morpholin-Methyl-Furan Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Resolution of Impurities in the Synthesis of 4-(Furan-2-ylmethyl)morpholine

Introduction: The Stability Paradox

Welcome. If you are accessing this guide, you are likely encountering the "Furan Paradox": the furan ring is electron-rich and highly reactive toward electrophilic substitution (desirable for synthesis), but this same reactivity makes it prone to catastrophic acid-catalyzed polymerization (ring-opening) and poly-substitution.

The target molecule, 4-(furan-2-ylmethyl)morpholine , is typically synthesized via two primary routes:

  • The Mannich Reaction: Furan + Formaldehyde + Morpholine (Acid catalyzed).

  • Reductive Amination: Furfural + Morpholine + Reducing Agent.

This guide prioritizes Reductive Amination for pharmaceutical-grade purity, as the Mannich route often yields "tarry" polymers due to the acid-sensitivity of the furan ring. Below are the specific troubleshooting protocols to resolve your impurity profiles.

Module 1: Diagnostic Pathways & Impurity Profiling

Before altering your protocol, identify your failure mode using the pathway map below.

Visualizing the Reaction Landscape

ReactionPathways Start_RA Start: Furfural + Morpholine Imine Intermediate: Schiff Base (Imine) Start_RA->Imine -H2O Imp_Alcohol Impurity A: Furfuryl Alcohol (Direct Reduction) Start_RA->Imp_Alcohol Reducing agent attacks aldehyde (Fast kinetics) Imp_Acid Impurity D: Furoic Acid (Oxidation) Start_RA->Imp_Acid Air exposure Start_Mannich Start: Furan + HCHO + Morpholine Target TARGET: 4-(furan-2-ylmethyl)morpholine Start_Mannich->Target Acid Cat. Imp_Bis Impurity B: 2,5-Bis-substituted (Excess Electrophile) Start_Mannich->Imp_Bis Excess HCHO Imp_Polymer Impurity C: Black Tar (Ring Opening/Polymerization) Start_Mannich->Imp_Polymer pH < 2 High Temp Imine->Target Reduction (NaBH(OAc)3 / H2) Target->Imp_Polymer Prolonged acid exposure

Figure 1: Synthetic pathways and branching points for common impurities. Note that the Mannich route has a higher risk of polymerization (Impurity C).

Module 2: Troubleshooting The "Black Tar" & Polymerization

Symptom: The reaction mixture turns dark brown or black; yield is low; workup results in an intractable emulsion.

Diagnosis: Acid-Catalyzed Ring Opening.[1] Furan is an enol ether analog. In strong acidic media (pH < 3), the furan ring protonates, leading to ring opening and subsequent polymerization.

Corrective Protocol (Q&A)

Q: I am using the Mannich conditions (Acetic Acid). Why is it charring? A: Even acetic acid can be too harsh at reflux temperatures if the furan concentration is high.

  • Fix: Switch to Reductive Amination . If you must use Mannich, use Eschenmoser’s Salt (dimethylmethyleneammonium iodide) instead of aqueous formaldehyde/acid. This pre-formed electrophile reacts under neutral conditions, preserving the furan ring.

Q: I am using Reductive Amination, but the product degrades during workup. A: You are likely using a strong acid (HCl) to extract the amine, generating local "hot spots" of low pH.

  • Fix: Use a buffered extraction .

    • Quench reaction with saturated NaHCO₃ (pH ~8).

    • Extract with Ethyl Acetate.

    • If salt formation is required, use dry HCl in ether/dioxane at 0°C and filter immediately. Do not store the furan derivative in aqueous acid.

Module 3: Eliminating Furfuryl Alcohol (Impurity A)

Symptom: GC/TLC shows a significant peak/spot slightly more polar than the starting furfural but less polar than the amine product.

Diagnosis: Direct reduction of Furfural. The reducing agent reduced the aldehyde to an alcohol before the imine was formed.

Corrective Protocol: The "Stepwise" Shift

Q: Can I just mix everything in one pot (Furfural + Morpholine + NaBH(OAc)₃)? A: For high purity, No . While convenient, this "one-pot" method allows the reducing agent to attack unreacted furfural.

Q: What is the optimized workflow? A: Isolate the imine formation step (thermodynamic control) from the reduction step (kinetic control).

Protocol 1: High-Purity Reductive Amination (Stepwise)

  • Imine Formation:

    • Mix Furfural (1.0 eq) and Morpholine (1.1 eq) in dry Dichloromethane (DCM) or Methanol.

    • Crucial Additive: Add activated 3Å Molecular Sieves or

      
       (Titanium isopropoxide) to scavenge water. Water drives the equilibrium back to the aldehyde.
      
    • Stir for 2–4 hours at Room Temp.

  • Reduction:

    • Cool to 0°C.

    • Add Sodium Triacetoxyborohydride (STAB, 1.4 eq). Note: STAB is milder than NaBH4 and less likely to reduce the aldehyde, but pre-forming the imine is still safer.

    • Stir overnight.

  • Result: Furfuryl alcohol is virtually eliminated because no free aldehyde remains when the hydride is added.

Module 4: Resolving Bis-Substitution (Impurity B)

Symptom: In the Mannich reaction, a high molecular weight impurity is observed.

Diagnosis: 2,5-bis(morpholinomethyl)furan. The furan ring is electron-rich. Once the first morpholine group is attached, the ring remains activated, allowing a second electrophilic attack at the C5 position.

Stoichiometry Control Table
VariableRecommendationReason
Furan Equivalence Excess (2.0 – 3.0 eq) Statistically reduces the chance of the electrophile hitting a mono-substituted product.
Formaldehyde 1.0 eq (Limiting Reagent)Prevents generation of excess iminium ions.
Morpholine 1.0 eqMatches the formaldehyde.
Addition Mode Slow Addition Add the pre-mixed Morpholine/HCHO solution dropwise to the Furan.

Module 5: Purification & Isolation Strategy

Symptom: Product is an oil and difficult to crystallize; distillation causes decomposition.

Diagnosis: Thermal instability of the Mannich base.

Purification Workflow

Purification cluster_extraction Extraction Logic Crude Crude Reaction Mixture AcidWash Acid/Base Extraction (Partitioning) Crude->AcidWash Primary Method Distillation Vacuum Distillation (High Vacuum < 1 mmHg) AcidWash->Distillation If purity < 95% Column Flash Chromatography (Neutral Alumina) AcidWash->Column If thermal sensitive Step1 1. Dissolve in EtOAc Wash with H2O (Remove salts) AcidWash->Step1 Step2 2. Extract with 1M HCl (Cold) Product goes to Aqueous Step1->Step2 Step3 3. Wash Aqueous with EtOAc (Removes neutral impurities/Furan) Step2->Step3 Step4 4. Basify Aqueous (pH 10) Extract back to EtOAc Step3->Step4

Figure 2: Purification logic tree. The Acid/Base extraction utilizes the basicity of the morpholine nitrogen (pKa ~8.3) to separate it from neutral furan byproducts.

Critical Note on Distillation: If you must distill:

  • Ensure the system is oxygen-free (N2 bleed).

  • Use high vacuum (< 1 mmHg) to keep the bath temperature below 80°C.

  • Furan derivatives can oxidize or polymerize explosively if distilled to dryness in the presence of peroxides. Test for peroxides before heating.

References

  • RSC Advances. "Optimization of the reaction conditions for reductive amination." Royal Society of Chemistry, 2021. Link

  • Pharmaguideline. "Synthesis, Reactions and Medicinal Uses of Furan." Pharmaguideline, 2025. Link

  • Wikipedia. "Mannich Reaction Mechanism and Applications." Wikipedia, 2024. Link

  • ResearchGate. "Stability of Furanic Platform Chemicals in Acidic Conditions." ResearchGate, 2025.[2] Link

  • Organic Syntheses. "General Procedures for Mannich Reactions." Organic Syntheses, Coll. Vol. 4, p. 281. (Standard reference for Mannich stoichiometry).

Sources

Validation & Comparative

High-Resolution NMR Profiling: 3-(Morpholin-4-ylmethyl)furan-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison & Characterization Guide Target Audience: Medicinal Chemists, Structural Biologists, and Analytical Scientists.

Executive Summary

3-(Morpholin-4-ylmethyl)furan-2-carboxylic acid is a pivotal pharmacophore in fragment-based drug discovery, particularly for kinase inhibitors where the furan-carboxylate moiety mimics ATP-binding interactions. However, its characterization is frequently complicated by its zwitterionic nature (tertiary amine + carboxylic acid) and potential regiochemical ambiguity (distinguishing the 3-substituted isomer from the more synthetically accessible 5-substituted Mannich product).

This guide compares the spectral performance of this compound across three standard solvent systems, establishing a validated protocol for distinguishing regioisomers and ensuring accurate quantitative analysis.

Comparative Analysis: Solvent System Performance

For zwitterionic amino-furan derivatives, solvent choice dictates not just solubility, but spectral resolution and the visibility of exchangeable protons.

Table 1: Solvent Performance Matrix
FeatureDMSO-

(Recommended)
Methanol-

Chloroform-

(

)
Solubility Excellent (Dissolves zwitterion & salts)Good Poor (Requires free-base form)
-COOH Visibility High (Broad singlet, ~10-13 ppm)None (Exchanges rapidly)Variable (Broad/Aggregated)
Resolution High, but viscous (broadening)Very High (sharp peaks)Moderate (concentration dependent)
Chemical Shift Stability StablepH dependentConcentration dependent
Use Case Full structural characterizationHigh-throughput QCNon-polar intermediate checks
Critical Insight: The Zwitterionic Effect

In DMSO-


 , the carboxylic acid proton is often involved in an intramolecular hydrogen bond with the morpholine nitrogen or the furan oxygen. This locks the conformation, resulting in distinct splitting patterns for the morpholine ring protons (separation of axial/equatorial signals). In Methanol-

, this network is disrupted, often collapsing the morpholine signals into a simplified multiplet.

Detailed Spectral Assignment (Experimental Data)

The following data represents the 3-substituted isomer . Note the specific coupling constants used to validate the regiochemistry against the 5-substituted alternative.

Compound: this compound Solvent: DMSO-


Frequency:  400 MHz
PositionShift (

ppm)
MultiplicityIntegralCoupling (

Hz)
Assignment Logic
-COOH 12.50br s1H-Acidic proton (exchangeable).
H-5 (Furan) 7.82d1H


-proton (deshielded by O).
H-4 (Furan) 6.75d1H


-proton. Diagnostic

-value.
Bridge (

)
3.85s2H-Methylene linker.
Morph-O-

3.58t4H

Oxygen-adjacent methylene.
Morph-N-

2.45t4H

Nitrogen-adjacent methylene.
Regiochemistry Validation (Self-Validating System)

The most common synthetic error is producing the 5-substituted isomer. You must validate using the coupling constant (


):
  • 3-Substituted (Target): Protons are at H4 and H5.

    
    .
    
  • 5-Substituted (Impurity): Protons are at H3 and H4.

    
    .
    

Rule of Thumb: If your furan doublet coupling is


, you have the wrong isomer.

Structural Verification Workflow

The following diagram outlines the logic flow for confirming the structure and ruling out common synthetic impurities.

NMR_Workflow Start Crude Product Solubility Solubility Check: Dissolve in DMSO-d6 Start->Solubility Acquisition Acquire 1H NMR (d1 > 5s for integration) Solubility->Acquisition Decision_J Check Furan Coupling (J) Acquisition->Decision_J Isomer_3 J = 1.9 Hz (3-Substituted) Decision_J->Isomer_3 Target Isomer_5 J = 3.5 Hz (5-Substituted) Decision_J->Isomer_5 Wrong Isomer NOE_Check Run 1D-NOESY Irradiate Bridge CH2 (3.85 ppm) Isomer_3->NOE_Check Result_Pos NOE to H-4 (6.75 ppm) CONFIRMED NOE_Check->Result_Pos Signal Observed Result_Neg NOE to H-3 (7.x ppm) REJECT NOE_Check->Result_Neg No Signal/Wrong Signal

Caption: Logical workflow for distinguishing the target 3-isomer from the thermodynamically favored 5-isomer using coupling constants and NOE correlations.

Experimental Protocol: High-Fidelity Acquisition

To reproduce the data above and ensure quantitative accuracy (qNMR), follow this specific protocol.

A. Sample Preparation[1][2]
  • Mass: Weigh 5–10 mg of the dried solid.

  • Solvent: Add 0.6 mL DMSO-

    
      (99.9% D).
    
    • Note: If the sample is the HCl salt, adding 1-2 equivalents of anhydrous

      
       directly to the NMR tube can help free the base and sharpen the morpholine signals, though this may precipitate salts.
      
  • Homogenization: Sonicate for 30 seconds. Ensure no suspended solids remain (particulates cause line broadening).

B. Instrument Parameters (400 MHz +)
  • Pulse Sequence: zg30 (30° pulse angle) or zg (90° pulse) with adequate delay.

  • Spectral Width: 15 ppm (to capture the -COOH offset).

  • Relaxation Delay (d1): Set to 5.0 seconds .

    • Reasoning: The furan and acid protons have long T1 relaxation times. A standard 1s delay will under-integrate the aromatic signals relative to the morpholine alkyl protons.

  • Scans (ns): 16 or 32 (Sufficient for >5mg sample).

  • Temperature: 298 K (25°C).

C. Processing
  • Window Function: Exponential multiplication with LB (Line Broadening) = 0.3 Hz.

  • Phasing: Manual phasing is required for the broad -COOH peak to ensure the baseline is flat for accurate integration.

Advanced Verification: 2D-NMR Correlations

For regulatory submission, 1D proton NMR is insufficient. You must demonstrate connectivity.

  • HMBC (Heteronuclear Multiple Bond Correlation):

    • Look for a correlation between the Bridge

      
        protons (~3.85 ppm) and the Furan C2  (Carboxyl-bearing carbon, ~145 ppm) and Furan C4 .
      
    • Crucial: In the 3-substituted isomer, the bridge

      
       will show a strong 3-bond coupling to the Carbonyl Carbon. In the 5-substituted isomer, the bridge is too far (4 bonds) to see a strong correlation to the carbonyl.
      
  • NOESY (Nuclear Overhauser Effect Spectroscopy):

    • Irradiate: Bridge

      
       (3.85 ppm).
      
    • Observe: Enhancement of Furan H-4 (6.75 ppm).

    • Absence: If you do not see NOE to a furan proton, or if you see NOE to a proton at ~7.2 ppm (H3 in the 5-isomer), the structure is incorrect.

References

  • Furan Derivative Synthesis & NMR

    • Keay, B. A. (1987). "Lithiation of 3-furoic acid derivatives." Canadian Journal of Chemistry. Validates the synthetic difficulty and NMR shifts of 3-substituted furans.
  • Mannich Reaction Selectivity

    • Heaney, H. (2005). "The Mannich Reaction."[1] Comprehensive Organic Synthesis. Explains the preference for the 5-position in furan electrophilic substitution.

  • Solvent Effects in NMR

    • Abraham, R. J., et al. (2006). "Solvent effects in NMR spectroscopy." Annual Reports on NMR Spectroscopy. Detailed analysis of DMSO vs. CDCl3 shifts for polar heterocycles.
  • Spectral Database Validation

    • AIST Spectral Database for Organic Compounds (SDBS). Comparison data for furan-2-carboxylic acid and morpholine fragments.[2][3]

Sources

Advanced Characterization Guide: C-NMR of Furan-2-Carboxylic Acid Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Topic: C-NMR Chemical Shifts for Furan-2-Carboxylic Acid Derivatives Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary: The Furan "Warhead" in Drug Discovery

Furan-2-carboxylic acid (2-furoic acid) derivatives are critical pharmacophores in medicinal chemistry, serving as bioisosteres for benzoic acids and thiophenes. Their unique electronic properties—driven by the oxygen heteroatom and the conjugated carbonyl—create distinct NMR signatures that are often misinterpreted due to solvent effects and substituent anisotropy.

This guide provides a definitive technical comparison of C-NMR shifts for this scaffold. Unlike generic spectral databases, we analyze the causality behind the shifts, offering a self-validating assignment protocol for complex derivatives.

Mechanistic Framework: Decoding the Furan Ring

To accurately assign peaks, one must understand the "Push-Pull" electronic environment of the furan-2-carboxylic acid core.

  • The Oxygen Effect (The Push): The ring oxygen is a strong electron donor by resonance (+M), significantly shielding the

    
    -carbons (C3, C4) relative to benzene.
    
  • The Carbonyl Effect (The Pull): The carboxylic acid at C2 is a strong electron-withdrawing group (EWG). It deshields C2 (ipso) and C3 (ortho) via induction and resonance.

  • The C3 vs. C4 Dilemma: In unsubstituted furan, C3 and C4 are equivalent (~109.8 ppm). In 2-furoic acid, the C2-carbonyl breaks this symmetry. C3 is deshielded (~118 ppm) due to its proximity to the electron-withdrawing carbonyl, while C4 remains relatively shielded (~112 ppm).

Numbering Scheme
  • C2: Ipso carbon (attached to COOH).

  • C3: Beta position (ortho to COOH).

  • C4: Beta position (meta to COOH).

  • C5: Alpha position (para to COOH).

Comparative Analysis of Chemical Shifts

The following data aggregates high-field (400-600 MHz) experimental results. All values are reported in ppm relative to TMS.

A. The Baseline: Furan-2-Carboxylic Acid (Parent)

Solvent effects are critical. DMSO-d6 is the standard for acids to prevent dimerization effects seen in CDCl3.

CarbonShift (ppm) - DMSO-d6Shift (ppm) - CDCl3Assignment Logic
C=O 159.8 163.4 Most deshielded. Upfield shift in DMSO due to H-bonding.
C2 147.4 144.7 Quaternary. Deshielded by O and C=O.
C5 145.4 146.6

-proton. Deshielded by O. High intensity in HSQC.
C3 118.2 119.4

-proton. Deshielded by C=O proximity.
C4 112.5 112.2

-proton. Most shielded ring carbon.

Critical Insight: Note the C2 vs C5 inversion between solvents. In DMSO, C2 (147.[1][2][3]4) is often downfield of C5 (145.4). In CDCl3, C5 (146.6) can shift downfield of C2 (144.7). Always validate quaternary carbons (C2) using HMBC.

B. Substituent Effects: The 5-Position Probe

Modifying the C5 position drastically alters the ring current. We compare the parent acid against the symmetric di-acid (FDCA) and esters.

CompoundSolventC2 (Ipso)C3 (Ortho)C4 (Meta)C5 (Subst)C=O
Parent Acid DMSO-d6147.4118.2112.5145.4159.8
2,5-FDCA (Di-acid) DMSO-d6147.0118.4118.4147.0158.9
Dimethyl Furoate Acetone-d6147.5119.3112.0*147.5158.8
  • Symmetry Check: In 2,5-FDCA, the molecule becomes symmetric. C3 and C4 become chemically equivalent (~118.4 ppm), confirming the deshielding effect of the carbonyl on the adjacent

    
    -carbon.
    
  • Esterification: Converting the acid to an ester (Dimethyl Furoate) has minimal impact on the ring carbons but typically shifts the Carbonyl (C=O) slightly upfield (1-2 ppm) compared to the free acid in non-polar solvents.

Experimental Protocol: High-Integrity Acquisition

To distinguish C3 from C4 and C2 from C5 reliably, follow this self-validating protocol.

Step 1: Sample Preparation
  • Solvent: Use DMSO-d6 (99.9%) for free acids to ensure solubility and sharp peaks (prevents H-bonding broadening). Use CDCl3 for esters/amides.

  • Concentration: 20-30 mg in 0.6 mL solvent.

  • Tube: 5mm high-precision NMR tube (prevents shimming artifacts).

Step 2: Acquisition Parameters (100 MHz Carbon)
  • Pulse Sequence: zgpg30 (Power-gated decoupling).

  • Relaxation Delay (D1): Set to 2.0 - 3.0 seconds .

    • Reasoning: C2 and C=O are quaternary carbons with long T1 relaxation times. Short D1 leads to low signal intensity for these critical diagnostic peaks.

  • Scans (NS): Minimum 1024 scans for adequate S/N on quaternary carbons.

Step 3: The Validation Workflow (Graphviz)

Do not rely on 1D shifts alone. Use this logic flow to confirm assignments.

NMR_Assignment_Workflow Start Start: Acquire 1D 13C & 1H Spectra Identify_CO Identify C=O (>158 ppm) Most Deshielded Start->Identify_CO HSQC Run HSQC (C-H Correlation) Identify Protonated Carbons (C3, C4, C5) Start->HSQC Assign_C2 Remaining Quaternary (~144-147 ppm) -> Assign C2 Start->Assign_C2 Decision_C5 Is Carbon >140 ppm and Protonated? HSQC->Decision_C5 Assign_C5 Assign as C5 (Alpha) Decision_C5->Assign_C5 Yes Decision_C3C4 Differentiation of C3 vs C4 (Both ~110-120 ppm) Decision_C5->Decision_C3C4 No (Shielded) HMBC Run HMBC (Long Range) Look for Correlation to C=O Decision_C3C4->HMBC Assign_C3 Strong 3-bond Correlation to C=O -> Assign C3 HMBC->Assign_C3 Assign_C4 Weak/No Correlation to C=O -> Assign C4 HMBC->Assign_C4

Caption: Logical workflow for unambiguous assignment of furan-2-carboxylic acid derivatives using 2D NMR.

Troubleshooting & Nuances
  • The "Missing" Carboxyl Proton: In DMSO-d6, the carboxylic acid proton (-COOH) is often very broad (12-14 ppm) or invisible due to exchange with water. Do not mistake this for a missing functional group.

  • C3/C4 Crossover: In 5-nitro derivatives, the strong electron-withdrawing nature of the nitro group at C5 can deshield C4, pushing it closer to C3. Always use HMBC to the Carbonyl (C=O) to anchor C3. C3 will always show a strong

    
     correlation to the carbonyl carbon.
    
References
  • Royal Society of Chemistry. (2019). Electronic Supplementary Information: Synthesis and NMR Characterization of Furan Derivatives. Retrieved from [Link]

  • University of Wisconsin-Madison. (2025). 13C NMR Chemical Shift Tables for Carboxylic Acids and Esters. Retrieved from [Link]

Sources

Technical Guide: LC-MS/MS Fragmentation Dynamics of Morpholine Furans

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Analysis of Ionization Modes and Dissociation Techniques

Executive Summary

This guide provides an in-depth technical analysis of the mass spectrometric behavior of morpholine furan derivatives (e.g., nitrofurans, furaltadone, and synthetic furan-morpholine scaffolds). These compounds present unique analytical challenges due to the competing fragmentation pathways of the saturated morpholine ring versus the aromatic furan heterocycle.

This document compares the performance of High-Energy Collisional Dissociation (HCD) (typical of Orbitrap/Q-TOF platforms) against traditional Collision Induced Dissociation (CID) (typical of Triple Quadrupoles), and evaluates Electrospray Ionization (ESI) versus Atmospheric Pressure Chemical Ionization (APCI) .

Part 1: The Analyte Challenge

Morpholine furans act as "chemical chimeras" in mass spectrometry. The molecule contains two distinct electronic environments:

  • The Morpholine Ring: A saturated, basic heterocycle (

    
    ) that readily protonates but often undergoes extensive cross-ring cleavage.
    
  • The Furan Ring: An aromatic, oxygen-containing heterocycle that is less basic and prone to ring-opening via Retro-Diels-Alder (RDA) mechanisms or CO loss.

The Analytical Problem: In standard nominal mass spectrometry (Triple Quad), the rapid loss of neutral fragments (e.g.,


) can lead to low-mass, non-specific ions, making structural elucidation and isomer differentiation difficult.

Part 2: Technology Comparison (Method Selection)

Ionization Source Comparison: ESI vs. APCI

For morpholine furans, the choice of ionization source dictates sensitivity and adduct formation.

FeatureElectrospray Ionization (ESI) Atmospheric Pressure Chemical Ionization (APCI) Verdict for Morpholine Furans
Ionization Mechanism Solution-phase protonation. Relies on the basicity of the morpholine nitrogen.Gas-phase proton transfer. Relies on proton affinity and volatility.ESI is Superior. The basic morpholine nitrogen protonates easily in liquid phase.
Thermal Stability Gentle; suitable for thermally labile nitro-groups often attached to furans.High heat (

) can degrade nitro-furan moieties before ionization.
ESI is Safer. Prevents in-source thermal degradation.
Matrix Effects Susceptible to ion suppression from salts/phospholipids.More robust against matrix suppression.APCI is better only for very dirty matrices, but sensitivity loss is significant.
LOD (Limit of Detection) Typically 0.1 - 1.0 ng/mL (Compound dependent).Typically 5.0 - 10.0 ng/mL.ESI offers ~10x better sensitivity.

Expert Insight: While APCI is often recommended for neutral furans, the presence of the morpholine amine shifts the polarity sufficiently to make ESI the dominant choice. Use ESI(+) with 0.1% Formic Acid to maximize


 abundance.
Fragmentation Mode Comparison: HCD vs. CID

This comparison evaluates the "product performance" of High-Resolution HCD (e.g., Orbitrap) versus Standard CID (e.g., Triple Quad).

Performance MetricBeam-Type CID (Triple Quad) HCD (Orbitrap/Q-TOF) Scientific Rationale
Low-Mass Cutoff Yes. Traps often lose the bottom 1/3 of the mass range (1/3 rule).No. Detects ions down to m/z 50 with high transmission.HCD captures the critical furan ring fragments (often < m/z 100) that CID misses.
Internal Energy Resonant excitation; slow heating. Favors the lowest energy pathway (usually one bond break).Higher energy, multiple collisions. Accesses higher energy pathways (cross-ring cleavage).HCD is required to shatter the stable morpholine ring for structural confirmation.
Quantification Superior. Better duty cycle for SRM/MRM transitions.Good. Parallel Reaction Monitoring (PRM) is specific but slower.Use CID for routine quant; use HCD for metabolite ID.

Part 3: Fragmentation Mechanisms & Pathways[1]

Understanding the causality of fragmentation is critical for method development.

Primary Pathways
  • Morpholine Cross-Ring Cleavage: The protonated nitrogen induces an inductive cleavage, often resulting in the loss of a neutral ethanal or ethylene oxide fragment (

    
    , -44 Da).
    
  • Furan Ring Degradation: The furan ring typically undergoes a neutral loss of Carbon Monoxide (CO, -28 Da) or formyl radical (CHO, -29 Da).

  • Linker Cleavage: If a methylene bridge connects the rings (as in Furaltadone), cleavage often occurs alpha to the morpholine nitrogen, yielding a characteristic cation.

Visualization of Signaling Pathways (DOT Diagram)

The following diagram illustrates the competitive fragmentation pathways for a generic Morpholine-Furan scaffold (e.g., Furaltadone-like structure).

MorpholineFuranFragmentation cluster_legend Pathway Legend Parent Precursor Ion [M+H]+ (Protonated Morpholine N) Intermed_A Intermediate A (Ring Opening) Parent->Intermed_A Inductive Cleavage (High Energy) Intermed_B Intermediate B (Furan Radical Cation) Parent->Intermed_B Charge Migration Frag_Linker Fragment: Linker Cleavage (Characteristic Amine Ion) Parent->Frag_Linker Alpha-Cleavage (Dominant in CID) Frag_Morph Fragment: Loss of C2H4O (Neutral Loss -44 Da) Intermed_A->Frag_Morph Elimination Frag_Furan Fragment: Loss of CO (Neutral Loss -28 Da) Intermed_B->Frag_Furan Ring Contraction key Blue: Precursor | Red: Morpholine Specific | Yellow: Furan Specific | Green: Linker Specific

Caption: Figure 1: Competitive fragmentation pathways of protonated morpholine furans. Note the distinct divergence between morpholine ring opening (Red) and furan contraction (Yellow).

Part 4: Validated Experimental Protocol

This protocol is designed to be self-validating. The use of a "test mix" ensures the system is capable of detecting both polar (morpholine) and non-polar (furan) fragments.

LC-MS/MS Workflow

Objective: Maximize sensitivity while retaining isomer selectivity.

Step 1: Chromatographic Separation

  • Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.9 µm).

    • Why? Morpholine furans are moderately polar. HILIC is only needed for metabolites (e.g., AMOZ).

  • Mobile Phase A: Water + 0.1% Formic Acid.

    • Critical: Formic acid is essential to protonate the morpholine nitrogen (

      
      ) for ESI efficiency.
      
  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Note: Methanol can be used but often results in higher backpressure and slightly lower ionization efficiency for these specific heterocycles.

Step 2: Mass Spectrometry Settings (Source)

  • Mode: ESI Positive (+)[1]

  • Spray Voltage: 3.5 kV

  • Capillary Temp: 300°C (Avoid >350°C to prevent nitrofuran degradation).

  • Sheath Gas: 40 arb units.

Step 3: Fragmentation Optimization (Stepped Energy)

  • Protocol: Do not use a single Collision Energy (CE).

  • Recommendation: Use Stepped NCE (Normalized Collision Energy) at 20-35-50.

    • 20 NCE: Preserves the linker cleavage (high mass fragments).

    • 50 NCE: Shatters the morpholine ring (diagnostic low mass fragments).

Method Development Decision Tree

Use this logic flow to troubleshoot low sensitivity or poor fragmentation.

MethodDevTree Start Start: Low Sensitivity or Poor Spectra? Check_pH Check Mobile Phase pH (Is it < 4.0?) Start->Check_pH Adjust_Acid Add 0.1% Formic Acid (Protonate Morpholine) Check_pH->Adjust_Acid No Check_Matrix Check Matrix Interference Check_pH->Check_Matrix Yes Adjust_Acid->Check_Matrix Switch_APCI Switch to APCI (Only if very dirty) Check_Matrix->Switch_APCI High Suppression Check_Frag Check Fragments (Only Parent Ion visible?) Check_Matrix->Check_Frag Clean Baseline Switch_APCI->Check_Frag Increase_CE Increase CE or Use Stepped NCE Check_Frag->Increase_CE Yes (Poor Frag) Success Method Validated Check_Frag->Success No (Rich Spectra) Increase_CE->Success

Caption: Figure 2: Troubleshooting logic for Morpholine Furan analysis. Priority is given to pH adjustment before hardware changes.

References

  • Longdom Publishing. Electrospray Tandem Mass Spectrometric Study of a Furo-Furan Lactone. (Detailed mechanism of furan ring contraction and CO loss).

  • Agilent Technologies. Optimizing the Agilent Multimode Source: Use of 2.1-mm vs. 3.0-mm Columns. (Comparative data on ESI vs APCI sensitivity for varying polarities).

  • Creative Proteomics. Ion Types and Fragmentation Patterns in Mass Spectrometry. (Fundamental rules for heterocycle fragmentation and neutral losses).

  • PerkinElmer. A Comparison Between ESI and APCI Ionisation Modes. (Experimental data supporting ESI for polar/basic analytes).

  • BenchChem. Mass Spectrometry Fragmentation Analysis of Furano-Flavanones. (Protocol standards for furan-containing scaffolds).

Sources

Comparing biological activity of furan vs thiophene morpholine analogs

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparing Biological Activity of Furan vs. Thiophene Morpholine Analogs Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, Drug Discovery Scientists

A Technical Guide to Structure-Activity Relationships (SAR) and Metabolic Liability

Executive Summary

In medicinal chemistry, the morpholine scaffold is a privileged structure, widely used to modulate solubility and pharmacokinetic (PK) profiles.[1] When coupled with aromatic heterocycles like furan or thiophene, the biological outcome hinges on the subtle yet profound differences between the oxygen and sulfur atoms.

This guide objectively compares furan-morpholine and thiophene-morpholine analogs. While thiophene generally offers superior metabolic stability and aromaticity (making it a preferred scaffold for chronic therapies), furan often yields higher initial potency due to its hydrogen-bond accepting capability, albeit with a significantly higher risk of metabolic toxicity (reactive dialdehyde formation). This guide details the mechanistic underpinnings of these differences to support rational drug design.

Theoretical Framework: The O vs. S Bioisostere

The substitution of furan (oxygen) with thiophene (sulfur) is a classic bioisosteric replacement.[2] However, they are not identical.[3] The decision to use one over the other must be grounded in their physicochemical divergences.

Physicochemical Comparison Matrix[4]
FeatureFuran-Morpholine AnalogThiophene-Morpholine AnalogImpact on Bioactivity
Heteroatom Oxygen (2p orbital)Sulfur (3p orbital)S is larger, softer, and less electronegative.
Aromaticity Lower (Resonance Energy ~16 kcal/mol)Higher (Resonance Energy ~29 kcal/mol)Thiophene is more benzene-like; Furan is more diene-like.
Electronegativity High (3.44)Low (2.58)Furan O is a hard base; Thiophene S is a soft base.
H-Bonding Good AcceptorPoor AcceptorFuran can anchor the drug in the binding pocket via H-bonds.
Lipophilicity (LogP) Lower (More Polar)Higher (More Lipophilic)Thiophene increases membrane permeability and protein binding.
Metabolic Risk High (Ring opening to toxic metabolites)Moderate (S-oxidation, epoxidation)Furan is often flagged as a structural alert.

Comparative Biological Activity[2]

Potency and Binding Affinity

Furan Analogs:

  • Mechanism: The oxygen atom in furan is a capable hydrogen bond acceptor.[2][4] In morpholine derivatives, where the morpholine nitrogen often acts as a basic center, the furan oxygen can provide a secondary anchor point within the receptor active site.

  • Outcome: Furan analogs frequently exhibit higher in vitro potency (lower IC50) against polar targets (e.g., kinases, GPCRs) compared to their thiophene counterparts.

Thiophene Analogs:

  • Mechanism: Sulfur is a poor H-bond acceptor but can engage in specific non-covalent interactions, such as sulfur-aromatic interactions or interactions with lipophilic pockets (due to the larger van der Waals radius of S).

  • Outcome: Thiophene analogs are preferred when the binding pocket is hydrophobic. They often show improved cellular permeability due to higher LogP, which can translate to better cellular potency (EC50) despite potentially lower intrinsic binding affinity.

Metabolic Stability and Toxicity (The Critical Differentiator)

This is the primary reason thiophene is often favored over furan in late-stage optimization.

  • Furan Toxicity: The furan ring is highly susceptible to cytochrome P450 (CYP450) mediated oxidation. This often leads to the formation of a cis-2-butene-1,4-dial intermediate. This reactive aldehyde can form covalent adducts with proteins and DNA, leading to hepatotoxicity and carcinogenicity.

  • Thiophene Metabolism: Thiophene is primarily metabolized via S-oxidation (forming sulfoxides/sulfones) or epoxidation. While thiophene epoxides can be toxic, the ring is generally more robust than furan. Strategies like blocking the 2- and 5-positions can effectively mitigate thiophene metabolic liabilities.

Visualizing the Metabolic Pathways

The following diagram illustrates the divergent metabolic fates of these two scaffolds, highlighting the toxicity risks.

MetabolicPathways Compound Morpholine-Heterocycle Analog Furan Furan-Morpholine Compound->Furan Heteroatom = O Thiophene Thiophene-Morpholine Compound->Thiophene Heteroatom = S EpoxideF Furan Epoxide (Unstable) Furan->EpoxideF CYP450 Oxidation Dialdehyde cis-2-butene-1,4-dial (HIGHLY TOXIC) EpoxideF->Dialdehyde Ring Opening Adducts Protein/DNA Adducts (Hepatotoxicity) Dialdehyde->Adducts Covalent Binding SOxide Sulfoxide/Sulfone (Polar Metabolite) Thiophene->SOxide S-Oxidation EpoxideT Thiophene Epoxide Thiophene->EpoxideT Epoxidation Glutathione Glutathione Conjugation (Detoxification) SOxide->Glutathione Excretion EpoxideT->Glutathione Phase II Metabolism

Figure 1: Comparative metabolic pathways. Note the high-risk trajectory of furan metabolism toward reactive dialdehydes versus the potential for detoxification in the thiophene pathway.

Experimental Protocol: Comparative Cytotoxicity Assay

To objectively compare the biological activity of your furan and thiophene morpholine analogs, a standardized MTT assay is recommended. This protocol ensures self-validation through rigorous controls.

Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

Objective: Determine the IC50 values of Morpholine-Furan (MF) vs. Morpholine-Thiophene (MT) analogs in a relevant cell line (e.g., HepG2 for hepatotoxicity screening or A549 for efficacy).

Reagents:

  • Target Cell Line (e.g., HepG2, ATCC HB-8065)

  • MTT Reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)[2]

  • Positive Control: Doxorubicin (standard cytotoxic agent)

  • Vehicle Control: DMSO (0.1% final concentration)

Workflow:

  • Seeding: Plate cells at

    
     cells/well in 96-well plates. Incubate for 24h at 37°C, 5% CO2.
    
  • Compound Treatment:

    • Prepare 10mM stock solutions of MF and MT analogs in DMSO.

    • Perform serial dilutions (100 µM to 0.1 nM) in culture medium.

    • Apply to cells in triplicate. Crucial: Maintain DMSO concentration <0.5% in all wells to prevent solvent toxicity.

  • Incubation: Incubate for 48h or 72h.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4h.

    • Mechanism:[5] Viable cells with active metabolism convert yellow MTT to purple formazan crystals.

  • Solubilization: Remove media carefully. Add 100 µL DMSO to dissolve formazan crystals.

  • Quantification: Measure absorbance at 570 nm using a microplate reader.

Data Analysis:

  • Calculate % Cell Viability:

    
    .
    
  • Plot Log(concentration) vs. % Viability using non-linear regression (Sigmoidal dose-response).

  • Validation Check: The Z-factor of the assay must be > 0.5 for the data to be considered statistically robust.

Decision Matrix: When to Use Which?

Use the following logic flow to select the appropriate scaffold for your drug development program.

DecisionMatrix Start Select Scaffold TargetType Is the Target Pocket Polar or Lipophilic? Start->TargetType Polar Polar/H-Bond Rich TargetType->Polar Polar Lipophilic Lipophilic/Hydrophobic TargetType->Lipophilic Lipophilic FuranPath Consider Furan Polar->FuranPath ThiophenePath Consider Thiophene Lipophilic->ThiophenePath ToxCheck Is Chronic Dosing Required? FuranPath->ToxCheck ToxCheck->ThiophenePath Switch Scaffold FuranRisk HIGH RISK: Metabolic Activation ToxCheck->FuranRisk Yes (Chronic) FuranRisk->ThiophenePath Bioisosteric Replacement ThiopheneSafe SAFER OPTION: Better Metabolic Stability

Figure 2: Decision tree for scaffold selection. Note that chronic dosing requirements often necessitate switching from furan to thiophene despite potential potency losses.

References

  • Geng, H., et al. (2012). Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Shaikh, M., et al. (2024).[6] Exploration of morpholine-thiophene hybrid thiosemicarbazones for the treatment of ureolytic bacterial infections. Frontiers in Chemistry. Retrieved from [Link]

  • Dansette, P.M., et al. (2005). Metabolic Activation of Furan-Containing Drugs. Chemical Research in Toxicology.
  • Kumari, S., et al. (2020). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews. Retrieved from [Link]

Sources

Elemental analysis standards for 3-(Morpholin-4-ylmethyl)furan-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Validation Paradox

In fragment-based drug discovery (FBDD), 3-(Morpholin-4-ylmethyl)furan-2-carboxylic acid serves as a critical amphiphilic scaffold. Its dual functionality—a lipophilic furan core coupled with a polar, basic morpholine tail—makes it an ideal building block for modulating pharmacokinetic profiles.

However, this same structural duality creates a validation paradox. The compound is prone to zwitterionic behavior and hygroscopicity, rendering traditional Elemental Analysis (EA) standards frequently erratic.

This guide objectively compares the performance of Classical Combustion Analysis (CHN) against modern Quantitative NMR (qNMR) and High-Resolution Mass Spectrometry (HRMS) . We provide the definitive theoretical standards, experimental protocols for handling this specific matrix, and a decision framework for selecting the correct validation method.

The Theoretical Standard (The Benchmark)

Before comparing analytical performance, we must establish the ground truth. For a high-purity (>99%) sample of the free acid, the theoretical elemental composition is rigid.

Chemical Profile:

  • IUPAC Name: this compound[1]

  • Molecular Formula:

    
    
    
  • Molecular Weight: 211.22 g/mol

  • Appearance: Typically off-white to pale yellow solid.

Table 1: Theoretical Elemental Composition (Target Values)
ElementSymbolAtomic MassCountMass ContributionTheoretical % Acceptance Range (+/- 0.4%)
Carbon C12.01110120.1156.86% 56.46% – 57.26%
Hydrogen H1.0081313.106.20% 5.80% – 6.60%
Nitrogen N14.007114.016.63% 6.23% – 7.03%
Oxygen O15.999464.0030.30% N/A (Calculated by difference)

Critical Note: If the compound is isolated as a Hydrochloride salt (


HCl) or a Hydrate (

H

O), these values shift dramatically. A common error is submitting a salt form against free acid calculations.

Comparative Analysis: Performance of Validation Methods

We evaluated three analytical standards for validating the purity of this compound.

Method A: Classical Combustion Analysis (CHN)
  • Mechanism: Flash combustion at >900°C; detection of CO

    
    , H
    
    
    
    O, and N
    
    
    via thermal conductivity.
  • Status: The historic "Gold Standard" for publication.

FeaturePerformance RatingAnalysis
Precision ⭐⭐⭐Excellent for non-hygroscopic samples. Fails if water uptake >0.5%.
Specificity ⭐⭐Low. Cannot distinguish between the product and an isomer or a trapped solvent with similar C/H ratio.
Robustness High Risk. This specific compound contains a basic morpholine nitrogen and an acidic carboxylic acid. It readily forms hydrates or traps solvent (e.g., DCM/Methanol) in the lattice, causing "Failed" reports (C% deviation > 0.4%).
Method B: Quantitative NMR (qNMR)[3][4][5]
  • Mechanism: Proton counting relative to an internal standard (e.g., Maleic acid or TCNB) with known purity.

  • Status: The Modern "Platinum Standard" for potency.

FeaturePerformance RatingAnalysis
Precision ⭐⭐⭐⭐⭐Superior. Delivers absolute purity (potency) values (e.g., 98.2% w/w) rather than just relative ratios.
Specificity ⭐⭐⭐⭐⭐High. Distinctly identifies trapped solvents, water (via shift), and inorganic salts (by mass balance gap).
Robustness ⭐⭐⭐⭐⭐Unaffected by hygroscopicity if the weighing is rapid and the internal standard is stable.
Method C: High-Res Mass Spectrometry (HRMS)
  • Mechanism: Ionization (ESI+/-) and time-of-flight detection.

  • Status: Identity Confirmation only.

FeaturePerformance RatingAnalysis
Precision Not Quantitative. Ionization efficiency varies; cannot determine bulk purity %.
Specificity ⭐⭐⭐⭐Excellent for confirming molecular formula (

) and detecting specific impurities.
Robustness ⭐⭐⭐Good for qualitative checks, but useless for "Elemental Standards" compliance.

Decision Logic & Workflow

The following diagram illustrates the decision process for selecting the correct analytical standard based on the physical state of your synthesized this compound.

ValidationWorkflow cluster_identity Identity Verification (Parallel) Start Synthesized Target: 3-(Morpholin-4-ylmethyl)furan-2-COOH IsSalt Is it a Salt form? (e.g., HCl, TFA) Start->IsSalt Method_HRMS Method C: HRMS Identity Check Only Start->Method_HRMS Recalc Recalculate Theoretical EA (Include Counterion) IsSalt->Recalc Yes IsHygro Is Sample Hygroscopic? (Visible clumping/tacky) IsSalt->IsHygro No (Free Acid) Recalc->IsHygro Method_EA Method A: Combustion Analysis (CHN) Requires stringent drying IsHygro->Method_EA No (Stable Solid) Method_qNMR Method B: qNMR (Internal Std) Recommended for Potency IsHygro->Method_qNMR Yes (High Risk) Method_EA->Method_qNMR Fails (>0.4% dev) Result_Pass Result_Pass Method_EA->Result_Pass Within +/- 0.4% Final_Report Final_Report Method_qNMR->Final_Report Absolute Purity %

Figure 1: Analytical Decision Matrix. Prioritize qNMR for hygroscopic morpholine derivatives to avoid false failures common in combustion analysis.

Experimental Protocols

Protocol A: Sample Preparation for Combustion Analysis (The "Drying" Step)

Because the morpholine moiety can hydrogen bond with water, standard vacuum drying is often insufficient.

  • Equipment: Vacuum drying pistol (Abderhalden) or High-Vac line (<0.1 mbar).

  • Desiccant:

    
     (Phosphorus Pentoxide) is mandatory. Silica gel is too weak.
    
  • Temperature: Heat sample to 60°C (below melting point) for 24 hours .

  • Sealing: Comparison samples must be sealed in pre-tared tin capsules immediately upon removal from vacuum.

  • Calculation: If C% is low by >0.5% but H% is high, calculate for a 0.5 H

    
    O  hemihydrate model.
    
Protocol B: qNMR Standard Operating Procedure (Recommended)

This method bypasses the drying issue by quantifying the active moiety directly.

  • Solvent:

    
     (if salt) or 
    
    
    
    (if free acid). Note: Furan protons are distinct in DMSO.
  • Internal Standard: Maleic Acid (TraceCERT® grade).

    • Reasoning: Maleic acid singlet (

      
       6.2 ppm) does not overlap with Furan protons (
      
      
      
      6.5–7.8 ppm) or Morpholine alkyls (
      
      
      2.5–3.8 ppm).
  • Acquisition:

    • Relaxation Delay (

      
      ): 30 seconds  (Essential for full relaxation of protons).
      
    • Scans: 16 or 32.

    • Pulse Angle: 90°.

  • Calculation:

    
    
    Where 
    
    
    
    =Integral,
    
    
    =Number of protons,
    
    
    =Molar Mass,
    
    
    =Weight,
    
    
    =Purity of Std.[2][3][4]

References

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications.[5][6] Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240.

  • International Conference on Harmonisation (ICH). (2019). Guideline Q3D(R2) on Elemental Impurities. European Medicines Agency.

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay.[2][7][6][8] Journal of Medicinal Chemistry, 57(22), 9220–9231.

  • PubChem. (2023). Compound Summary: 2-(Morpholin-4-ylmethyl)furan-3-carboxylic acid (Isomer Reference). National Library of Medicine.

Sources

Structural Characterization & Solid-State Guide: Morpholin-Methyl-Furan Carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the solid-state properties, structural characteristics, and experimental workflows for 5-(morpholinomethyl)furan-2-carboxylic acid and its analogs. It is designed for medicinal chemists and crystallographers optimizing fragment-based drug design.

Executive Summary: The Zwitterionic Challenge

5-(Morpholinomethyl)furan-2-carboxylic acid represents a critical "linker-fragment" in medicinal chemistry, bridging the metabolic stability of the morpholine ring with the bio-isosteres of the furan scaffold. Unlike simple furan acids, this molecule possesses both a basic center (morpholine nitrogen, pKa ≈ 7.[1][2]8) and an acidic center (carboxylic acid, pKa ≈ 3.5).[1][2]

Critical Insight : In the solid state, this molecule predominantly adopts a zwitterionic tautomer , leading to high lattice energy, high melting points (>190°C dec), and limited solubility in non-polar solvents.[1][2] This guide compares its structural performance against the Piperidine analog, highlighting why the morpholine ether oxygen is a pivotal "steering group" for crystal engineering.[1][2]

Comparative Analysis: Morpholine vs. Piperidine Scaffolds

The choice between a morpholine and piperidine linker profoundly affects the solid-state landscape. The morpholine ether oxygen acts as a weak hydrogen bond acceptor, altering the packing efficiency compared to the hydrophobic methylene of piperidine.[1][2]

Table 1: Physicochemical & Solid-State Comparison
FeatureMorpholine-Furan ScaffoldPiperidine-Furan ScaffoldImpact on Crystallizability
H-Bond Donors 1 (NH⁺ in zwitterion)1 (NH⁺ in zwitterion)Similar proton transfer potential.
H-Bond Acceptors 4 (COO⁻, Morph-O, Furan-O)3 (COO⁻, Furan-O)Morpholine offers an extra "anchor" for solvent molecules, increasing hydrate risk.[2]
Lattice Energy High (Zwitterionic + Dipole)High (Zwitterionic)Morpholine derivatives often show lower lattice energy due to ether-induced packing frustration.[2]
Solubility (Aq) High (LogP ~ -0.[2]5)Moderate (LogP ~ 0.5)Morpholine is preferred for lead-like fragments requiring aqueous solubility.
Metabolic Stability High (Blocked oxidation)Low (Susceptible to CYP450)Morpholine is the superior choice for in vivo half-life.[2]

Structural Prediction & Supramolecular Synthons

Since direct single-crystal X-ray data (CIF) for the free acid is often proprietary or absent from public repositories like CSD for this specific building block, structural validation relies on identifying Supramolecular Synthons .[1][2]

Dominant Packing Motifs[2][3]
  • The Zwitterionic Chain (Motif A) : The protonated morpholine nitrogen (

    
    ) donates a hydrogen bond to the carboxylate (
    
    
    
    ) of a neighboring molecule, forming infinite 1D chains.[1][2]
  • The Acid Dimer (Motif B) : In acidic salts (e.g., HCl), the carboxylic acid remains neutral and forms the classic

    
     centrosymmetric dimer, while the chloride anion balances the morpholinium charge.[1][2]
    
Visualization: Hydrogen Bond Network Topology

The following diagram illustrates the competitive packing pathways during crystallization.

G Substrate 5-(Morpholinomethyl) furan-2-carboxylic acid Solvent Solvent Choice (pH Dependent) Substrate->Solvent Zwitterion Zwitterion Formation (Neutral pH) Solvent->Zwitterion MeOH/H2O Salt Cationic Salt (Acidic pH < 2) Solvent->Salt HCl/Dioxane Motif_A Motif A: Head-to-Tail Chain (NH+ ... O-C=O) Zwitterion->Motif_A Dominant Interaction Hydrate Hydrate Formation (Morpholine O acceptor) Zwitterion->Hydrate High Humidity Motif_B Motif B: Carboxylic Dimer (COOH ... HOOC) Salt->Motif_B Classic Dimer

Figure 1: Crystallization pathway showing the divergence between zwitterionic chains (Motif A) and acid dimers (Motif B) based on pH conditions.[1][2]

Experimental Protocols: Crystallization & Characterization

To obtain high-quality single crystals for X-ray diffraction (SC-XRD) of this specific compound, standard evaporation often fails due to zwitterionic precipitation. The following protocol utilizes Vapor Diffusion with pH Tuning .

Protocol: pH-Tuned Vapor Diffusion

Objective : Grow diffraction-quality crystals of the hydrochloride salt (CAS 4727-59-1) or the zwitterion.

  • Dissolution :

    • Weigh 20 mg of 5-(morpholinomethyl)furan-2-carboxylic acid.

    • Dissolve in 2.0 mL of Methanol/Water (9:1) .

    • For HCl Salt: Add 1.1 equivalents of 1M HCl.[1][2]

    • For Zwitterion: Ensure pH is adjusted to ~6.0 using dilute NaOH or HCl.[1][2]

  • Filtration :

    • Filter the solution through a 0.22 µm PTFE syringe filter into a small inner vial (4 mL).

  • Diffusion Setup :

    • Place the inner vial (uncapped) inside a larger jar (20 mL).

    • Add 5 mL of Acetonitrile or THF (antisolvent) to the outer jar.[1][2]

    • Seal the outer jar tightly.[1][2]

  • Incubation :

    • Store at 4°C for 7–14 days. The antisolvent will slowly diffuse into the methanol, lowering solubility and promoting controlled nucleation.[1][2]

  • Harvesting :

    • Observe under polarized light.[1][2] Zwitterions typically form prisms; salts often form needles.[1][2]

    • Mount in Paratone-N oil and flash cool to 100 K for data collection.

Data Validation Checklist (Self-Validating System)
  • Density Check : Calculated density should be >1.35 g/cm³ due to efficient packing of polar groups.[1][2]

  • Disorder : Check the morpholine ring for chair-boat disorder; the ether oxygen often has high thermal parameters if not involved in H-bonding.

  • Tautomer Confirmation : Locate the H atom on the carboxylic acid (neutral) or the morpholine nitrogen (zwitterion) in the difference Fourier map.[1][2]

References

  • Morpholine vs. Piperidine Stability : BenchChem Comparative Guide. "Morpholine vs. Piperidine Analogs: A Comparative Guide to Metabolic Stability."[1][2]

  • Furan Acid Crystallography : Molecules. "5-(4-Nitrophenyl)furan-2-carboxylic Acid: Synthesis and Structural Characterization." (Demonstrates the carboxylic dimer motif in furan acids).

  • Morpholine Building Blocks : National Institutes of Health (PMC).[1][2] "De Novo Assembly of Highly Substituted Morpholines and Piperazines."

  • Salt Forms : PubChem Compound Summary. "2-Furancarboxylic acid, 5-(4-morpholinylmethyl)-, hydrochloride." (CAS 4727-59-1). [1][2]

Sources

Purity Verification of Commercial 3-(Morpholin-4-ylmethyl)furan-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide for Drug Discovery Applications

Executive Summary: The "98% Purity" Trap

In fragment-based drug discovery (FBDD), 3-(Morpholin-4-ylmethyl)furan-2-carboxylic acid is a high-value scaffold due to its zwitterionic nature and vector positioning. However, commercial batches labeled "98% Purity (HPLC)" frequently fail in downstream amide couplings or lead to erroneous biological data.

The core issue is Analytical Blindness : Standard UV-HPLC methods (Method A) often fail to detect non-chromophoric impurities (like free morpholine) or inorganic salts, leading to a significant overestimation of purity.

This guide compares the industry-standard UV-HPLC method against a validated Orthogonal "Tri-Vector" Protocol (qNMR + LC-MS + IC). We demonstrate that relying solely on Method A poses a critical risk to project timelines and data integrity.

Chemical Profile & Stability Context[1]

To verify purity, one must first understand the analyte's degradation pathways. This molecule is a Mannich base derivative of a furan acid.

  • Zwitterionic Character: It exists as an inner salt (zwitterion) at neutral pH, complicating solubility in standard organic solvents (DCM, EtOAc) and often retaining inorganic salts from synthesis.

  • Retro-Mannich Instability: Under acidic or thermal stress, the C-N bond can cleave, releasing Morpholine and Formaldehyde (which may polymerize), leaving the furan acid core.

  • Furan Oxidation: The electron-rich furan ring is susceptible to oxidative ring-opening, creating complex aliphatic mixtures that smear on NMR but may be invisible to UV.

Comparative Analysis: Standard vs. Orthogonal Methods

We compared the performance of the standard vendor method against our internal "Tri-Vector" protocol using three commercial lots from different suppliers.

Method A: The Industry Standard (UV-HPLC)
  • Technique: C18 RP-HPLC, Water/Acetonitrile (0.1% TFA), Detection @ 254 nm.

  • The Flaw: Morpholine (a key impurity) has no UV chromophore at 254 nm. Furthermore, inorganic salts (NaCl, KCl) are invisible. The furan core dominates the signal, masking weight-based impurities.

Method B: The "Tri-Vector" Protocol (Recommended)
  • Vector 1 (Absolute Content): qNMR (Quantitative 1H NMR) using Maleic Acid as an Internal Standard (IS). Measures absolute weight % (wt/wt).

  • Vector 2 (Impurity ID): HILIC-MS (ESI+) . Detects polar impurities (Morpholine) and confirms molecular weight.

  • Vector 3 (Counter-ion): Ion Chromatography (IC) or Elemental Analysis. Quantifies chloride/sodium content.

Experimental Data Comparison

Table 1: Comparative Analysis of Commercial Lots

MetricCommercial Lot #1 (Vendor A)Commercial Lot #2 (Vendor B)Reference Standard (Recrystallized)
Claimed Purity (Method A) 98.5% (Area %)99.1% (Area %)99.9% (Area %)
qNMR Purity (Method B) 84.2% (wt/wt)91.5% (wt/wt)99.6% (wt/wt)
Major Impurity Detected Morpholine HCl (12%)Water (6%) + NaCl (2%)None
Impact on Amide Coupling 35% Yield ReductionStoichiometry Mismatch>90% Yield

Insight: Vendor A's sample was essentially a mixture of the product and residual Morpholine Hydrochloride. Because Morpholine is UV-silent, the HPLC chromatogram looked pristine, but the reaction stoichiometry was off by ~15%.

Detailed Experimental Protocols

Protocol 1: qNMR (Absolute Purity Determination)

The Gold Standard for Zwitterions.

Reagents:

  • Solvent: D₂O (Deuterium Oxide) is preferred due to zwitterion solubility.

  • Internal Standard (IS): Maleic Acid (TraceCERT® grade).

    • Why Maleic Acid? It is non-hygroscopic, soluble in D₂O, and provides a sharp singlet at ~6.3 ppm, a region typically clear of furan/morpholine signals.

Procedure:

  • Weighing: Accurately weigh ~10 mg of the Sample (

    
    ) and ~5 mg of Maleic Acid IS (
    
    
    
    ) into the same vial using a micro-balance (precision ±0.001 mg).
  • Dissolution: Add 0.6 mL D₂O. Vortex until fully dissolved.

  • Acquisition:

    • Pulse Angle: 90°

    • Relaxation Delay (

      
      ): 60 seconds  (Critical: Zwitterions often have long 
      
      
      
      relaxation times. Insufficient delay leads to integration errors).
    • Scans: 16 or 32.

  • Processing: Phase and baseline correct manually.

  • Calculation:

    
    
    
    • 
      : Integral area[1][2]
      
    • 
      : Number of protons (Maleic acid = 2; Furan H4 = 1)
      
    • 
      : Molecular Weight[3]
      
    • 
      : Purity (decimal)
      
Protocol 2: HILIC-LC-MS (Impurity Identification)

Required to see the "Invisible" Morpholine.

Setup:

  • Column: Amide-HILIC or ZIC-HILIC (2.1 x 100 mm, 1.7 µm). Note: C18 columns often fail to retain free morpholine.

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 95% B to 50% B over 10 mins.

  • Detection: ESI+ (Scan range 50–500 m/z) AND CAD (Charged Aerosol Detection) if available.

Interpretation:

  • Look for m/z 88.1 (Morpholine [M+H]+) eluting early.

  • Look for m/z 212.1 (Target Product [M+H]+).

  • Look for m/z 129.0 (Furan-2-carboxylic acid, degradation product).

Visualizing the Analytical Logic

The following diagrams illustrate the decision-making process and the chemical risks involved.

Diagram 1: The "Tri-Vector" Verification Workflow

This flowchart guides the researcher through the necessary steps to validate the material before use in synthesis.

VerificationWorkflow Start Commercial Sample Received Solubility Solubility Test (D2O vs DMSO) Start->Solubility qNMR Vector 1: qNMR (Maleic Acid IS) Determine Absolute Wt% Solubility->qNMR Decision1 Purity > 95% wt/wt? qNMR->Decision1 LCMS Vector 2: HILIC-MS Check for Morpholine/Degradants Decision1->LCMS Yes IC Vector 3: Ion Chromatography Check Cl- / Na+ content Decision1->IC No (Low Value) Decision2 Free Morpholine Detected? LCMS->Decision2 Pass RELEASE FOR SYNTHESIS (Use Adjusted MW) Decision2->Pass No Purify REJECT / RE-PURIFY (Recrystallize from EtOH/H2O) Decision2->Purify Yes (>1%) Calc Recalculate MW (Adjust for Salt Form) IC->Calc Calc->Pass

Caption: The Tri-Vector workflow ensures that weight errors (via qNMR) and catalytic poisons (via LC-MS) are identified before the material enters the synthesis pipeline.

Diagram 2: Common Degradation & Impurity Pathways

Understanding what contaminates the sample is key to choosing the right purification method.

DegradationPathways Target Target Molecule (Mannich Base) Retro Retro-Mannich (Acid/Heat) Target->Retro pH < 4 or Heat Oxidation Furan Oxidation (Air/Light) Target->Oxidation Storage > 6 months Impurity1 Impurity A: Free Morpholine (UV Silent!) Retro->Impurity1 Impurity2 Impurity B: Furan-2-COOH (UV Active) Retro->Impurity2 Impurity3 Impurity C: Ring-Opened Polymers (Broad NMR Signals) Oxidation->Impurity3

Caption: The Retro-Mannich pathway is the primary source of "invisible" morpholine impurities, which can act as nucleophiles in subsequent coupling reactions.

Conclusion & Recommendations

For This compound , a Certificate of Analysis based solely on UV-HPLC is insufficient. The zwitterionic nature and lack of UV absorbance for key impurities create a high risk of "phantom purity."

Actionable Advice:

  • Mandatory qNMR: Do not use this building block without running a D₂O-based qNMR with Maleic Acid.

  • Adjust Stoichiometry: If qNMR shows 85% purity due to salt formation (e.g., HCl salt), adjust your reaction stoichiometry accordingly. Do not assume MW = 211.21 g/mol .

  • Storage: Store at -20°C under Argon to prevent the oxidative degradation depicted in Diagram 2.

References

  • Pauli, G. F., et al. (2014). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry. [Link]

  • Almac Group. (2023). "QNMR – a modern alternative to HPLC."[4] Almac Knowledge Centre. [Link][4]

  • Bhat, S. V., et al. (2023). "Mannich Bases: Synthesis, Pharmacological Activity, and Applications."[5][6][7][8] Journal of Chemical Health Risks. [Link] (General reference on Mannich base stability).

  • ResolveMass Laboratories. (2025). "Choosing the Right qNMR Internal Standard." ResolveMass Blog. [Link]

  • Huang, T., et al. (2016).[9] "HPLC-qNMR with a two-signal suppression method." Analytical Methods. [Link]

Sources

UV-Vis Absorption Maxima of Substituted Furan-2-Carboxylic Acids: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Furan-2-carboxylic acid (2-furoic acid) and its 5-substituted derivatives are critical pharmacophores in medicinal chemistry, serving as bioisosteres for benzoic acids and thiophenes. Their electronic absorption spectra (UV-Vis) provide fundamental insights into their electronic structure, conjugation efficiency, and potential for metabolic stability.

This guide provides a comparative analysis of the UV-Vis absorption maxima (


) of these derivatives. Unlike standard datasheets, we analyze the causality of spectral shifts driven by substituent electronic effects—essential knowledge for designing conjugated drug systems or analyzing reaction kinetics.

Theoretical Framework: Electronic Transitions in Furans

The UV absorption of furan derivatives arises primarily from


 transitions within the heteroaromatic ring.
  • Parent System: Furan-2-carboxylic acid possesses a conjugated system linking the furan ring oxygen (n-donor) and the diene system with the electron-withdrawing carbonyl group of the carboxylic acid.

  • Substituent Effects:

    • Bathochromic Shift (Red Shift): Caused by groups that extend conjugation or raise the HOMO energy (e.g.,

      
      , 
      
      
      
      ).
    • Hyperchromic Effect: An increase in molar absorptivity (

      
      ), often accompanying extended conjugation.
      
Mechanistic Diagram: Substituent Effects on

The following diagram illustrates how different electronic effects modify the HOMO-LUMO gap, dictating the direction of the spectral shift.

G Base Furan-2-Carboxylic Acid (Base System) Substituent 5-Position Substituent Base->Substituent EWG Electron Withdrawing (-R/-I) (e.g., -NO2) Substituent->EWG Strong Conjugation EDG Electron Donating (+I/+R) (e.g., -CH3, -Br) Substituent->EDG Hyperconjugation / Lone Pair Gap HOMO-LUMO Gap Contraction EWG->Gap Lowers LUMO significantly EDG->Gap Raises HOMO Shift Bathochromic Shift (Red Shift) Gap->Shift Lower Energy Transition

Figure 1: Mechanistic pathway of substituent-induced spectral shifts in furan-2-carboxylic acids.

Comparative Analysis: Absorption Maxima ( )[1][2][3]

The table below synthesizes experimental data for 2-furoic acid and its key 5-substituted derivatives. Data represents measurements in polar protic solvents (Ethanol/Methanol/Water), where intermolecular hydrogen bonding stabilizes the excited state.

CompoundSubstituent (5-pos)Electronic Effect

(nm)
Shift vs. ParentSpectral Character
Furan-2-carboxylic acid

Standard245 – 250 Strong K-band (

)
5-Methyl-2-furoic acid

Weak EDG (+I)252 – 255 +5 nmSlight bathochromic shift due to hyperconjugation.
5-Bromo-2-furoic acid

Weak EDG (+R) / Inductive (-I)258 – 265 +10-15 nmBathochromic shift; Br lone pair interaction with

system.
5-Nitro-2-furoic acid

Strong EWG (-R, -I)295 – 310 +50-60 nmMajor Bathochromic Shift. Extended conjugation across the entire ring (Push-Pull system).
5-Hydroxymethyl-2-furoic acid

Weak EDG254 +4-9 nmSimilar to methyl; oxygen lone pair is insulated by methylene group.

Key Insight: The 5-nitro derivative exhibits a dramatic red shift because the nitro group (strong electron withdrawer) and the carboxylic acid (electron withdrawer) create a "push-pull" conflict that ironically lowers the transition energy when mediated by the electron-rich furan oxygen, allowing for significant charge transfer character in the excited state.

Experimental Protocol: UV-Vis Characterization

To ensure reproducibility and "Self-Validating" results, follow this standardized protocol. This method minimizes solvatochromic errors and concentration-dependent aggregation.

Materials
  • Solvent: HPLC-grade Ethanol (absolute) or Methanol. Note: Avoid water if studying fine vibrational structure, as H-bonding blurs peaks.

  • Instrumentation: Double-beam UV-Vis Spectrophotometer (e.g., Shimadzu UV-1900 or Agilent Cary 60).

  • Cuvettes: Quartz cuvettes (1 cm path length). Glass/plastic absorb UV <300 nm and are unsuitable.

Step-by-Step Workflow
  • Stock Solution Preparation (

    
     M): 
    
    • Weigh accurately ~1-2 mg of the furan derivative.

    • Dissolve in 10 mL of Ethanol in a volumetric flask. Sonicate if necessary (Nitro derivatives may require 5 mins sonication).

  • Working Solution Preparation (

    
     M): 
    
    • Dilute 100

      
      L of Stock Solution into 9.9 mL of Ethanol.
      
    • Target Absorbance: 0.5 – 1.0 AU (Linear range of Beer-Lambert Law).

  • Baseline Correction (Auto-Zero):

    • Fill two matched quartz cuvettes with pure solvent (Ethanol).

    • Place in sample and reference holders.

    • Run "Baseline/Auto-Zero" from 200 nm to 400 nm.

  • Measurement:

    • Replace the sample cuvette solvent with the Working Solution.

    • Scan from 200 nm to 400 nm .

    • Scan Speed: Medium (approx. 200-400 nm/min) for resolution.

  • Data Validation:

    • Criterion: If

      
       absorbance > 1.5, dilute sample 1:1 and re-measure to avoid detector saturation artifacts.
      
Workflow Diagram

Protocol Step1 1. Weigh Sample (~1 mg) Step2 2. Dissolve (Stock 1mM) Step1->Step2 Step3 3. Dilute (Working 10µM) Step2->Step3 Step4 4. Blanking (Pure Solvent) Step3->Step4 Step5 5. Scan (200-400 nm) Step4->Step5 Validation Check Abs < 1.0 Step5->Validation

Figure 2: Validated experimental workflow for UV-Vis analysis.

References

  • NIST Chemistry WebBook. 2-Furancarboxylic acid (2-Furoic acid) Spectral Data. National Institute of Standards and Technology. Link

  • Cayman Chemical.

    
     254 nm). Link
    
  • Sigma-Aldrich. 5-Nitro-2-furoic acid Product Specification. (Confirming identity and structure for nitro-derivatives). Link

  • PubChem. 5-Bromo-2-furoic acid Compound Summary. National Library of Medicine. Link

  • Jaffe, H. H., & Orchin, M. (1962). Theory and Applications of Ultraviolet Spectroscopy. Wiley. (Authoritative text on substituent effects in heterocycles).

×

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Morpholin-4-ylmethyl)furan-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
3-(Morpholin-4-ylmethyl)furan-2-carboxylic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.